Myceliothermophin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H37NO2 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(5Z)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m0/s1 |
InChI Key |
TXVWNUBEANXHMB-HHBHXJOWSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O |
Canonical SMILES |
CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O |
Synonyms |
myceliothermophin E |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Myceliothermophin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myceliothermophin E is a potent cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila.[1] As a member of the tetramic acid family of natural products, it features a complex and challenging molecular architecture, characterized by a trans-fused decalin ring system coupled with a pyrrolidinone moiety.[1][2] this compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a molecule of interest for further investigation in the field of oncology and drug development. This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental basis for these assignments.
Chemical Structure
The chemical structure of this compound is comprised of two main components: a highly substituted trans-fused decalin core and a 3-acyl-pyrrolin-2-one (tetramic acid) side chain. The decalin system is adorned with multiple stereocenters, contributing to the molecule's complexity. The pyrrolidinone ring is attached to the decalin framework via a carbon-carbon bond.
Stereochemistry and Its Determination
The unambiguous determination of the relative and absolute stereochemistry of this compound was a key challenge addressed through its total synthesis. The stereochemical configuration of the decalin core was established through X-ray crystallographic analysis of a key synthetic intermediate.[2]
The relative stereochemistry of the decalin unit was confirmed by an X-ray crystal structure of the 3,5-dinitrobenzoate (B1224709) derivative of a synthetic precursor.[2] Furthermore, the structure of the related natural product, Myceliothermophin C, was confirmed by X-ray crystallography of a synthetic racemic sample (CCDC 1010933). As this compound can be chemically derived from Myceliothermophin C, the stereochemical assignments are correlated. The absolute configuration of Myceliothermophins A-E has been determined through synthetic efforts.
Absolute Configuration of this compound:
Quantitative Data
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28 |
| Hep3B | Hepatocellular Carcinoma | 0.41 |
| A-549 | Lung Carcinoma | 0.26 |
| MCF-7 | Breast Adenocarcinoma | 0.27 |
Table 1: Cytotoxicity of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool for the structural elucidation of this compound and its synthetic intermediates. The following table summarizes the characteristic ¹H and ¹³C NMR data for the synthetic this compound, as reported in the supplementary information of its total synthesis.
(Detailed ¹H and ¹³C NMR data tables from the supplementary information of the primary literature are not available in the provided search results.)
Experimental Protocols
The structural and stereochemical assignment of this compound was heavily reliant on its total synthesis and the crystallographic analysis of key intermediates.
X-ray Crystallography:
A key step in determining the relative stereochemistry of the decalin core involved the formation of a crystalline derivative of a synthetic intermediate.
-
Sample Preparation: The synthetic intermediate was derivatized with 3,5-dinitrobenzoyl chloride to yield a crystalline solid.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate (B1210297) and hexanes.
-
Data Collection and Processing: X-ray diffraction data were collected on an automated diffractometer. The structure was solved by direct methods and refined using standard crystallographic software. The resulting ORTEP diagram provided the unambiguous relative stereochemistry of the decalin core. The crystallographic data for a key intermediate and synthetic Myceliothermophin C are available from the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1010994 and 1010933, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR studies were crucial for the characterization of all synthetic intermediates and the final product, this compound.
-
Sample Preparation: Samples of synthetic intermediates and final products were dissolved in deuterated solvents (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) were performed to establish the connectivity of the carbon skeleton and to assign all proton and carbon signals.
-
Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) correlations were analyzed to confirm the constitution and relative stereochemistry of the molecule.
Logical Relationships and Biological Pathways
Retrosynthetic Analysis of this compound
The total synthesis of this compound by Nicolaou and coworkers employed a convergent strategy. The logical relationship of this synthetic approach is depicted below.
Caption: A simplified retrosynthetic analysis of this compound.
Mechanism of Cytotoxicity: Induction of Apoptosis
While the precise molecular target of this compound has not been fully elucidated, its cytotoxic effects are known to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Caption: this compound induces apoptosis, likely via the intrinsic pathway.
Conclusion
This compound is a structurally complex and biologically active natural product. Its chemical structure and intricate stereochemistry have been rigorously established through a combination of total synthesis and spectroscopic methods, most notably X-ray crystallography and NMR spectroscopy. The potent cytotoxic activity of this compound, mediated through the induction of apoptosis, positions it as a valuable lead compound for the development of novel anticancer therapeutics. Further studies to elucidate its precise molecular target and mechanism of action will be crucial in realizing its full therapeutic potential.
References
An In-depth Technical Guide to the Myceliothermophin E Polyketide Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myceliothermophin E is a potent cytotoxic polyketide-amino acid hybrid natural product isolated from the thermophilic fungus Myceliophthora thermophila. Its intricate chemical structure, featuring a trans-fused decalin ring system coupled to a conjugated 3-pyrrolin-2-one moiety, has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the this compound polyketide biosynthesis pathway, detailing the enzymatic machinery, proposed intermediates, and key experimental methodologies used to elucidate this fascinating pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction
This compound exhibits significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range, making it a compelling candidate for further investigation in drug development.[1] Understanding the biosynthesis of this complex molecule is crucial for efforts towards its derivatization, and the generation of novel analogs with improved therapeutic properties. The biosynthesis of this compound is remarkably concise, involving a three-enzyme pathway encoded by the myc gene cluster.[1] This guide will delve into the roles of the core enzymes: a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) designated as MycA, a Diels-Alderase named MycB, and a putative FAD-dependent oxidoreductase, MycC.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound was identified in Myceliophthora thermophila ATCC 42464. The core of this cluster consists of three key genes:
-
mycA : Encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).
-
mycB : Encodes a Diels-Alderase responsible for a key cyclization step.
-
mycC : Encodes a putative FAD-dependent oxidoreductase.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a fascinating example of enzymatic precision, proceeding through a series of orchestrated steps from simple precursors to the final complex molecule. The proposed pathway is as follows:
-
Polyketide Chain Assembly and Amino Acid Incorporation by MycA: The pathway is initiated by the PKS-NRPS enzyme, MycA. This multidomain enzyme is responsible for the iterative condensation of malonyl-CoA units to assemble a linear polyketide chain. Concurrently, the NRPS module of MycA activates and incorporates an amino acid, likely L-alanine, which is subsequently modified.
-
Formation of the Acyclic Precursor: MycA catalyzes the formation and release of a linear aminoacyl polyketide aldehyde. This acyclic precursor contains the requisite diene and dienophile moieties for the subsequent intramolecular Diels-Alder reaction.
-
Knoevenagel Condensation: Following its release from MycA, the linear precursor undergoes a Knoevenagel condensation to yield a ketone product.[1]
-
Diels-Alder Cyclization Catalyzed by MycB: The pivotal step in the biosynthesis is an intramolecular Diels-Alder reaction catalyzed by the enzyme MycB. This reaction forms the characteristic trans-fused decalin ring system of the myceliothermophins.[1] MycB has been shown to be stereoselective, yielding the endo product.[1]
-
Final Tailoring Steps: The final steps in the pathway likely involve the FAD-dependent oxidoreductase, MycC, and potentially other enzymes from the host organism to yield the final structure of this compound. These tailoring steps may include oxidation and other modifications.
This compound Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM)[1] |
| HepG2 | Hepatoblastoma | <100 |
| A549 | Lung Carcinoma | <100 |
| MCF7 | Breast Adenocarcinoma | <100 |
| HCT116 | Colorectal Carcinoma | <100 |
| U2OS | Osteosarcoma | <100 |
Experimental Protocols
Cultivation of Myceliophthora thermophila for this compound Production
-
Strain: Myceliophthora thermophila ATCC 42464.
-
Medium: Potato Dextrose Broth (PDB).
-
Culture Conditions: The fungus is cultivated in liquid PDB medium at 45°C for 7-10 days with shaking.
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract containing this compound.
-
Purification: this compound can be purified from the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC).
Heterologous Expression of the myc Gene Cluster in Aspergillus nidulans
-
Host Strain: Aspergillus nidulans LO8030.
-
Vector Construction: The myc gene cluster (mycA, mycB, and mycC) is amplified from the genomic DNA of M. thermophila and cloned into an Aspergillus expression vector, such as pYFAC-amdS, under the control of an inducible promoter (e.g., gpdA promoter).
-
Transformation: The expression vector is transformed into protoplasts of A. nidulans.
-
Expression and Analysis: The transformed A. nidulans is grown in a suitable medium to induce gene expression. The culture is then extracted, and the production of this compound and its intermediates is analyzed by LC-MS.
Enzymatic Assay of the Diels-Alderase (MycB)
-
Enzyme Purification: The mycB gene is cloned into an E. coli expression vector (e.g., pET28a) with a His-tag. The protein is expressed in E. coli BL21(DE3) and purified using Ni-NTA affinity chromatography.
-
Substrate Synthesis: The acyclic ketone precursor for the Diels-Alder reaction needs to be chemically synthesized.
-
Enzyme Assay:
-
The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The purified MycB enzyme is added to a solution of the synthetic substrate.
-
The reaction is incubated at an optimal temperature (e.g., 37°C).
-
The reaction is quenched at different time points by adding an organic solvent (e.g., acetonitrile).
-
The formation of the Diels-Alder product is monitored by HPLC or LC-MS.
-
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation.
Characterization of the PKS-NRPS (MycA)
Detailed experimental protocols for the biochemical characterization of the full-length MycA from M. thermophila are not yet available in the public domain. However, a general approach for characterizing such enzymes is outlined below, based on established methods for other fungal PKS-NRPS systems.
-
Gene Expression and Protein Purification:
-
Due to the large size and complexity of PKS-NRPS enzymes, heterologous expression in a fungal host like Saccharomyces cerevisiae or Aspergillus oryzae is often preferred over E. coli.
-
The mycA gene would be cloned into a suitable fungal expression vector.
-
The expressed protein, likely with an affinity tag, would be purified using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Enzymatic Assays:
-
Overall Activity Assay: The purified MycA would be incubated with its substrates (malonyl-CoA, L-alanine, and cofactors like ATP and NADPH) in a suitable buffer. The formation of the linear aminoacyl polyketide product would be monitored by LC-MS.
-
Domain-Specific Assays: Individual domains of MycA (e.g., adenylation, ketosynthase, acyltransferase domains) can be expressed and purified separately to study their specific functions and substrate specificities. For example, the adenylation domain's substrate specificity can be determined using an ATP-pyrophosphate exchange assay.
-
Logical Relationships and Experimental Workflows
Logical Flow of this compound Biosynthesis
Caption: Logical flow diagram of this compound biosynthesis.
Experimental Workflow for Characterizing the myc Gene Cluster
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound provides a remarkable example of how a complex and potent natural product can be assembled through a concise and elegant enzymatic pathway. The discovery and characterization of the PKS-NRPS MycA and the Diels-Alderase MycB have significantly advanced our understanding of fungal polyketide biosynthesis. This technical guide has summarized the current knowledge of this pathway, providing a foundation for future research. Further biochemical characterization of the PKS-NRPS MycA and the tailoring enzyme MycC will undoubtedly provide deeper insights into the intricate molecular logic governing the synthesis of this promising anticancer agent. The methodologies and information presented here are intended to empower researchers to explore the vast potential of natural product biosynthesis for the development of new therapeutics.
References
The Biological Activity of Myceliothermophin E: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated significant cytotoxic properties against a panel of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies for cytotoxicity assessment, and conceptual diagrams to illustrate potential mechanisms and experimental workflows relevant to its study.
Quantitative Cytotoxicity Data
This compound exhibits potent growth-inhibitory effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined and are summarized in the table below. These values highlight the compound's potential as a broad-spectrum anticancer agent. Some studies indicate that this compound can exhibit IC₅₀ values in the nanomolar range, signifying high potency.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28 |
| Hep3B | Hepatocellular Carcinoma | 0.41 |
| A-549 | Lung Carcinoma | 0.26 |
| MCF-7 | Breast Adenocarcinoma | 0.27 |
Experimental Protocols: Cytotoxicity Assessment
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess the cytotoxic effects of natural products like this compound.
Objective: To determine the IC₅₀ value of this compound in a specific cancer cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line of interest (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours under the same conditions.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC₅₀ value from the dose-response curve.
-
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating a cytotoxic compound and a hypothetical signaling pathway that could be induced by this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be a potential mechanism of action for this compound.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Disclaimer: The signaling pathway depicted above is a generalized representation of apoptosis and has not been experimentally validated for this compound. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Future Directions
The potent cytotoxic activity of this compound against a range of cancer cell lines makes it a compelling candidate for further preclinical investigation. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways modulated by this compound. Investigating whether it induces apoptosis, cell cycle arrest, or other forms of cell death is crucial.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer to determine its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop derivatives with improved potency and selectivity.
-
Target Identification: Utilizing chemical biology approaches to identify the direct cellular binding partners of this compound.
References
Unraveling the Enigma: The Quest for Myceliothermophin E's Mechanism of Action in Cancer Cells
A comprehensive review of the current scientific landscape reveals a notable absence of published research detailing the specific mechanism of action of Myceliothermophin E in the context of cancer therapeutics. While the total synthesis of this natural product has been successfully achieved, its biological activity, particularly its effects on cancer cells, remains an uncharted area of investigation. This technical guide, therefore, serves to highlight this knowledge gap and to provide a foundational framework for future research by outlining common experimental approaches and relevant signaling pathways typically investigated in the evaluation of novel anti-cancer agents.
At present, there is no publicly available quantitative data, such as IC50 values, apoptosis induction rates, or cell cycle arrest profiles, specifically for this compound's effects on cancer cell lines. Consequently, the detailed data tables and specific signaling pathway diagrams requested cannot be generated.
This document will instead focus on providing researchers, scientists, and drug development professionals with a roadmap for elucidating the potential anti-cancer properties of this compound. This will be achieved by detailing standard experimental protocols and discussing key signaling pathways frequently implicated in cancer cell proliferation, survival, and death.
Prospective Experimental Protocols for Investigating this compound
Should research into the anti-cancer potential of this compound commence, a series of well-established experimental protocols would be essential to delineate its mechanism of action. The following methodologies represent a logical progression for such an investigation.
1. Cell Viability and Cytotoxicity Assays:
The initial step in assessing the anti-cancer potential of any compound is to determine its effect on cancer cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cancer cells would be treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). The reduction of MTT by mitochondrial dehydrogenases to a purple formazan (B1609692) product is proportional to the number of viable cells. This allows for the determination of the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are stained with trypan blue, which can only penetrate the compromised membranes of dead cells. The number of viable (unstained) and non-viable (blue) cells can then be counted using a hemocytometer or an automated cell counter.
2. Apoptosis Assays:
A crucial aspect of anti-cancer drug discovery is determining whether a compound induces programmed cell death, or apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a hallmark of apoptosis detection. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays are available to measure the activity of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Increased caspase activity is a strong indicator of apoptosis induction.
-
Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members (e.g., Bcl-2, Bax, Bak) and PARP (Poly (ADP-ribose) polymerase), can be analyzed by western blotting. Cleavage of PARP by caspase-3 is a classic marker of apoptosis.
3. Cell Cycle Analysis:
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI, which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometric analysis of the PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate a cell cycle arrest induced by this compound.
4. Signaling Pathway Analysis:
To understand the molecular mechanism of action, it is essential to identify the signaling pathways modulated by the compound.
-
Western Blot Analysis of Key Signaling Proteins: This technique is used to detect changes in the expression and phosphorylation status of key proteins in major signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. For example, a decrease in the phosphorylation of Akt or ERK would suggest inhibition of these pro-survival pathways.
Below is a generalized workflow for the initial investigation of a novel anti-cancer compound like this compound.
Caption: A general experimental workflow for characterizing the anti-cancer properties of a novel compound.
Key Signaling Pathways in Cancer: Potential Targets for this compound
While the specific targets of this compound are unknown, several signaling pathways are frequently dysregulated in cancer and represent plausible targets for novel therapeutic agents.
1. PI3K/Akt/mTOR Pathway:
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
2. MAPK/ERK Pathway:
This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: An overview of the MAPK/ERK signaling cascade.
3. Apoptosis Pathway:
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Conclusion and Future Directions
The field of cancer drug discovery is in constant need of novel chemical entities with unique mechanisms of action. This compound, as a structurally interesting natural product, represents a potential, yet unexplored, candidate. The lack of data on its biological activity in cancer cells presents a significant opportunity for future research.
The experimental protocols and signaling pathways outlined in this guide provide a solid foundation for initiating such an investigation. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in determining if this compound holds promise as a future anti-cancer therapeutic. The scientific community awaits the first reports on the biological evaluation of this intriguing molecule.
Unveiling the Cytotoxic Potential of Myceliothermophin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of Myceliothermophin E, a polyketide natural product, against various human cancer cell lines. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways to support further research and development in oncology.
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been reported as follows:
| Human Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28[1] |
| Hep3B | Hepatocellular Carcinoma | 0.41[1] |
| A-549 | Lung Carcinoma | 0.26[1] |
| MCF-7 | Breast Adenocarcinoma | 0.27[1] |
Table 1: IC50 values of this compound against various human cancer cell lines.[1]
These findings underscore the significant potential of this compound as an anticancer agent, with potent activity observed across different cancer types. It is noteworthy that this compound, along with its structural analog Myceliothermophin C, exhibited these cytotoxic effects, while other related compounds, Myceliothermophin D and another stereoisomer, did not show such activity, suggesting that the configuration of the tetramic acid moiety is crucial for its biological function.[2]
Experimental Protocols: Assessing Cytotoxicity
The determination of the cytotoxic effects of compounds like this compound is typically achieved through in vitro cell viability assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol used for this compound is not detailed in the available literature, a standard MTT assay protocol is outlined below as a representative example.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Potential Mechanisms of Action
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, its cytotoxic nature suggests a potential to induce apoptosis (programmed cell death), a common mechanism for many anticancer compounds. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a simplified model of the intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
This compound exhibits significant cytotoxic properties against a range of human cancer cell lines, as evidenced by its low IC50 values. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapeutics.
Future research should focus on:
-
Elucidating the specific molecular mechanism of action: Investigating the precise signaling pathways modulated by this compound to induce cell death.
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models to translate the in vitro findings.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
By addressing these key areas, the full therapeutic potential of this compound as a novel anticancer agent can be further explored and potentially realized.
References
Total Synthesis of Myceliothermophin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myceliothermophin E, a polyketide natural product, has garnered attention within the scientific community due to its cytotoxic properties against various human cancer cell lines. This technical guide provides an in-depth overview of the total synthesis of this compound, with a focus on the synthetic strategies and experimental methodologies developed by Nicolaou and coworkers. This convergent approach is highlighted by a key cascade reaction to construct the trans-fused decalin core and a late-stage divergent strategy to access this compound and its analogues.
Retrosynthetic Analysis
The synthetic plan for this compound (1) originates from a retrosynthetic disconnection that simplifies the complex natural product into more readily available starting materials. The core of this strategy involves a convergent assembly of two key fragments: the decalin aldehyde system (4) and the pyrrolidinone moiety (5).
This compound (1) is envisioned to be accessible from its congeners, Myceliothermophin C (2) and D (3), through a dehydration reaction. These precursors, in turn, are designed to be synthesized from a common intermediate via the attachment of the pyrrolidinone side chain. The crucial trans-fused decalin aldehyde (4) is traced back to a simpler decalin system (6), which can be constructed through a strategic cascade reaction. This cascade approach offers an efficient alternative to traditional methods like the Diels-Alder reaction for assembling such polycyclic systems.
Caption: Retrosynthesis of this compound.
Total Synthesis Pathway
The forward synthesis of this compound is a convergent process that unites the decalin and pyrrolidinone fragments, followed by a series of transformations to yield the final natural product. The synthesis culminates in a late-stage divergence that allows for the formation of Myceliothermophins C and D, which can then be converted to this compound.
Caption: Convergent forward synthesis pathway.
Quantitative Data Summary
The following table summarizes the yields for the key synthetic steps in the total synthesis of this compound and its immediate precursors.
| Step | Reactants | Product(s) | Yield (%) |
| Aldol Addition | Decalin Aldehyde (4), Pyrrolidinone (5), LDA | Alcohol (30) | 85 |
| Oxidation | Alcohol (30), Dess-Martin Periodinane (DMP) | Ketones (31a, 31b) | 90 |
| Phenylselenylation & Elimination | Ketones (31a, 31b), NaH, PhSeCl, then NaIO₄ | Enones | 78 (2 steps) |
| Teoc Deprotection | Enones, TBAF:AcOH | Myceliothermophins C (2) and D (3) | 92 |
| Dehydration | Myceliothermophin C (2) or D (3), aq. HF | This compound (1) | 81 |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of this compound are provided below.
Aldol Addition of Decalin Aldehyde (4) and Pyrrolidinone (5)
To a solution of the pyrrolidinone fragment (5) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.0 equivalent). After stirring for a specified period, a solution of the decalin aldehyde (4) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 0.5 hours. The reaction is then quenched and worked up to afford the alcohol product (30) as a mixture of four diastereomers.[1]
Oxidation of Alcohol (30) to Ketones (31a, 31b)
The mixture of diastereomeric alcohols (30) is dissolved in dichloromethane (B109758) (CH₂Cl₂). Dess-Martin periodinane (DMP) (5.0 equivalents) is added, and the reaction mixture is stirred at 25 °C for 6 hours.[1] Following completion, the reaction is quenched and purified by chromatography to yield the diastereomeric ketones (31a) and (31b) in a roughly 1:1 ratio.[1]
Phenylselenylation and Oxidative Elimination
The separated ketones (31a or 31b) are subjected to a two-step sequence. First, the ketone is treated with sodium hydride (NaH) (1.1 equivalents) in THF at 25 °C for 30 minutes, followed by the addition of phenylselenyl chloride (PhSeCl) (1.0 equivalent) at -78 °C for 30 minutes. The resulting α-phenylselenyl ketone is then oxidized with sodium periodate (B1199274) (NaIO₄) (2.0 equivalents) in acetonitrile (B52724) at 25 °C for 2 hours to induce syn-elimination and afford the corresponding enone.[1]
Teoc Deprotection to Yield Myceliothermophins C (2) and D (3)
The Teoc-protected enone is dissolved in THF. A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and acetic acid (AcOH) (1:1, 2.0 equivalents) is added at 0 °C. The reaction is allowed to warm to 25 °C and stirred for 5 hours.[1] After workup and purification, the corresponding Myceliothermophin C (2) or D (3) is obtained.
Dehydration to this compound (1)
Either Myceliothermophin C (2) or D (3) is dissolved in acetonitrile. Aqueous hydrofluoric acid (47% aq. HF) is added at 0 °C, and the mixture is warmed to 25 °C and stirred for 2 hours. The reaction is then carefully quenched and purified to yield this compound (1).
Logical Workflow for the Synthesis of this compound
The overall workflow for the total synthesis of this compound is a logical progression from the key fragments to the final natural product, involving a crucial coupling step followed by a series of functional group manipulations and a final dehydration.
Caption: Stepwise experimental workflow.
References
Spectroscopic and Structural Elucidation of Myceliothermophin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Myceliothermophin E, a cytotoxic natural product isolated from the fungus Thermothalomyces thermophilus. The following sections detail its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, the experimental protocols for their acquisition, and a generalized workflow for the spectroscopic analysis of such natural products.
High-Resolution Mass Spectrometry (HRMS) Data
High-Resolution Mass Spectrometry confirms the elemental composition of this compound.
| Parameter | Value |
| Molecular Formula | C₂₉H₃₇NO₅ |
| Calculated Mass | 479.2672 |
| Measured Mass | Data not available in search results |
| Ionization Mode | Electrospray Ionization (ESI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structure of this compound has been elucidated using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
¹³C NMR Data
| Atom No. | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific, detailed peak assignments for ¹H and ¹³C NMR were not available in the provided search results. The data is typically found in the supplementary information of the primary literature.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like this compound, based on standard laboratory practices.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and the appropriate NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed. Chemical shifts are referenced to the residual solvent peak.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Generalized workflow for the isolation, structural elucidation, and biological evaluation of this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated cytotoxic properties against various cancer cell lines. However, the specific signaling pathways modulated by this compound are not yet extensively detailed in the scientific literature. Natural products with cytotoxic activity often induce apoptosis or disrupt key cellular processes. Further research is required to elucidate the precise mechanism of action of this compound.
The diagram below depicts a generalized overview of common signaling pathways implicated in cancer cell cytotoxicity, which may be relevant to the activity of this compound.
Caption: Potential mechanisms of anticancer activity for cytotoxic compounds like this compound.
An In-depth Technical Guide to Myceliothermophins: A Comparative Analysis of Myceliothermophin E and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Myceliothermophins are a family of polyketide-amino acid hybrid natural products isolated from the thermophilic fungus Myceliophthora thermophila. This technical guide provides a comprehensive overview of Myceliothermophin E and its relationship to other known members of the family: Myceliothermophins A, B, C, D, and F. The document details their cytotoxic activities against various cancer cell lines, outlines experimental protocols for their isolation and biological evaluation, and explores their structural relationships. While the precise signaling pathways remain an area of active investigation, this guide consolidates the current knowledge to support further research and drug development efforts.
Introduction
Myceliothermophins represent a class of structurally related natural products characterized by a trans-fused decalin ring system linked to a tetramic acid moiety. These compounds have garnered significant interest within the scientific community due to their potent cytotoxic properties against a range of human cancer cell lines. First isolated from the thermophilic fungus Myceliophthora thermophila (also known as Thermothlomyces thermophilus), this family of compounds presents a promising scaffold for the development of novel anticancer therapeutics.[1][2] This guide focuses on this compound, providing a detailed comparison with its known congeners (A, B, C, D, and F) to facilitate a deeper understanding of their structure-activity relationships.
Comparative Cytotoxicity
Myceliothermophins exhibit a range of cytotoxic activities, with some members demonstrating high potency against various cancer cell lines. The available data, primarily from in vitro studies, are summarized below.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values for Myceliothermophins C and E have been determined against several human cancer cell lines. Myceliothermophin A is also reported to have potent activity, while Myceliothermophins B and D show significantly weaker cytotoxic effects. Data for Myceliothermophin F is currently qualitative, described as "promising".[1][2]
| Compound | HepG2 (Hepatoblastoma) IC₅₀ | Hep3B (Hepatocellular Carcinoma) IC₅₀ | A-549 (Lung Carcinoma) IC₅₀ | MCF-7 (Breast Adenocarcinoma) IC₅₀ |
| Myceliothermophin A | <100 nM[2] | <100 nM[2] | <100 nM[2] | <100 nM[2] |
| Myceliothermophin B | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] |
| Myceliothermophin C | 0.62 µg/mL[3] | 0.51 µg/mL[3] | 1.05 µg/mL[3] | 0.52 µg/mL[3] |
| Myceliothermophin D | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] |
| This compound | 0.28 µg/mL[3] | 0.41 µg/mL[3] | 0.26 µg/mL[3] | 0.27 µg/mL[3] |
| Myceliothermophin F | Promising[1] | Promising[1] | Promising[1] | Promising[1] |
Note: Direct comparison of potency between all compounds is challenging due to the different units and qualitative nature of some of the reported data. Further standardized testing is required for a complete quantitative structure-activity relationship (SAR) analysis.
Structural Relationships and Interconversion
The Myceliothermophins share a common structural backbone, with variations in the substitution pattern of the tetramic acid moiety. Myceliothermophins A and B, as well as C and D, are diastereomeric pairs. A key chemical relationship exists between Myceliothermophins C, D, and E. This compound can be chemically synthesized from either Myceliothermophin C or D, suggesting a close biosynthetic relationship.
Figure 1. Structural relationships between Myceliothermophins.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by Myceliothermophins are not yet fully elucidated in the public domain. The potent cytotoxicity of Myceliothermophins A, C, and E suggests that they may induce apoptosis or other forms of programmed cell death in cancer cells. The significant difference in activity between diastereomers (A vs. B and C vs. D) highlights the crucial role of stereochemistry in their biological function and suggests a specific molecular target.
Future research should focus on identifying the direct cellular targets of these compounds and investigating their impact on key cancer-related signaling pathways, such as those involved in cell cycle regulation, apoptosis (e.g., caspase activation, Bcl-2 family protein modulation), and cell survival.
Figure 2. Proposed general mechanism of action for cytotoxic Myceliothermophins.
Experimental Protocols
The following sections provide generalized protocols for the isolation and cytotoxicity evaluation of Myceliothermophins, based on standard methodologies in the field of natural product chemistry and cell biology.
Isolation and Purification of Myceliothermophins
This protocol outlines a general procedure for the extraction and isolation of Myceliothermophins from the fermentation broth of Myceliophthora thermophila.
Workflow:
Figure 3. General workflow for the isolation of Myceliothermophins.
Methodology:
-
Fermentation: Culture Myceliophthora thermophila in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate (B1210297). Concentrate the organic phase under reduced pressure to obtain the crude extract.
-
Chromatographic Separation:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
-
Purification: Purify the individual Myceliothermophins from the enriched fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, A-549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified Myceliothermophins. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Conclusion and Future Directions
The Myceliothermophin family of natural products, particularly this compound and its potent congeners A and C, represent promising lead compounds for the development of novel anticancer drugs. Their unique structural features and potent cytotoxic activity warrant further investigation.
Key areas for future research include:
-
Comprehensive SAR Studies: A complete quantitative analysis of the cytotoxicity of all known Myceliothermophins and synthetic analogs is necessary to fully understand the structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and the downstream signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
-
In Vivo Efficacy: Evaluation of the in vivo anticancer activity and toxicity of the most potent Myceliothermophins in animal models is a critical next step.
-
Biosynthetic Studies: Understanding the biosynthetic pathway of Myceliothermophins in Myceliophthora thermophila could enable the production of novel analogs through genetic engineering.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of the Myceliothermophin family.
References
Uncharted Territory: The In Vitro Anticancer Potential of Myceliothermophin E Remains an Unexplored Frontier
Despite its successful total synthesis and structural elucidation, the scientific community has yet to publish research on the in vitro anticancer potential of Myceliothermophin E. A comprehensive review of available scientific literature reveals a notable absence of studies investigating its cytotoxic effects on cancer cell lines, its mechanism of action, or the signaling pathways it may influence.
This compound, along with its structural relatives Myceliothermophins C and D, are polyketides whose total synthesis has been a subject of interest in the field of organic chemistry.[1][2] The successful synthesis has confirmed the complex, trans-fused decalin system of these natural products.[1][2] However, the focus of the existing research has been on the chemical synthesis and stereochemical confirmation of these molecules, rather than their biological activities.
Currently, there is no publicly available data regarding the half-maximal inhibitory concentration (IC50) values of this compound against any cancer cell lines. Consequently, information on its potential to induce apoptosis, cause cell cycle arrest, or modulate any cancer-related signaling pathways is also unavailable. The experimental protocols that would be necessary to determine this potential, such as MTT assays, flow cytometry, and Western blotting specific to this compound treatment, have not been described in the literature.
While the broader field of natural product research has identified numerous compounds with significant anticancer properties that act through various mechanisms—including the induction of apoptosis and the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK/ERK[3][4][5][6]—this compound has not yet been evaluated in this context.
Therefore, a detailed technical guide or whitepaper on the in vitro anticancer potential of this compound cannot be constructed at this time. The necessary foundational research to provide quantitative data, detailed experimental protocols, and analyses of signaling pathways has not been conducted or published. The anticancer potential of this synthetically accessible natural product represents a promising but as yet unexplored avenue for future cancer research.
References
- 1. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of myceliothermophins C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer with Phytochemicals via Their Fine Tuning of the Cell Survival Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Cytotoxic Activity of Myceliothermophin E using an MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of Myceliothermophin E, a polyketide natural product with known potent activity against various cancer cell lines.
Introduction
This compound is a natural product isolated from the fungus Myceliophthora thermophila. It has demonstrated significant cytotoxic properties against a range of human cancer cell lines, making it a compound of interest for anticancer drug discovery and development.[1] The MTT assay is a well-established, colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28 |
| Hep3B | Hepatocellular Carcinoma | 0.41 |
| A-549 | Lung Carcinoma | 0.26 |
| MCF-7 | Breast Adenocarcinoma | 0.27 |
| [Data sourced from literature[1]] |
Experimental Protocols
This section provides detailed protocols for performing an MTT assay to determine the cytotoxic activity of this compound against various cancer cell lines.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., HepG2, A-549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
General Protocol for MTT Assay
-
Cell Seeding:
-
Harvest cells from culture flasks using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density. For example, a common seeding density for HepG2 and A549 cells is 1 x 10^4 cells/well.[3][4]
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. It is recommended to perform a dose-range finding experiment to determine the appropriate concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for cytotoxicity studies.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Postulated Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, many mycotoxins are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: this compound may induce intrinsic apoptosis.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mycotoxins: cytotoxicity and biotransformation in animal cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 for Myceliothermophin E in HepG2 Cells
Introduction
Myceliothermophin E is a compound of interest for its potential cytotoxic effects on cancer cells. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the human liver cancer cell line, HepG2. The IC50 value is a critical parameter for quantifying the potency of a compound and is essential for preclinical drug development. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[1][2]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified.
Materials and Reagents
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
1. Cell Culture and Maintenance
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding.
2. IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest HepG2 cells that are in the logarithmic growth phase.
-
Count the cells using a hemocytometer and adjust the cell suspension density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Each treatment should be performed in triplicate.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis with software such as GraphPad Prism.[1]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in HepG2 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 45.8 |
| 48 hours | 25.3 |
| 72 hours | 12.1 |
Visualizations
References
Application Notes and Protocols for Myceliothermophin E Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the cytotoxic effects of Myceliothermophin E, a potent polyketide natural product. This document includes detailed protocols for cell line maintenance, cytotoxicity assays, and data presentation, along with visualizations of experimental workflows and a proposed signaling pathway.
Introduction to this compound
This compound is a polyketide isolated from the thermophilic fungus Myceliophthora thermophila. It has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a compound of interest for cancer research and drug development. Understanding its effects on cancer cells requires standardized cell culture and experimental protocols to ensure reproducibility and accuracy of findings.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatoblastoma | 0.28[1] |
| Hep3B | Hepatocellular Carcinoma | 0.41[1] |
| A-549 | Lung Carcinoma | 0.26[1] |
| MCF-7 | Breast Adenocarcinoma | 0.27[1] |
Experimental Protocols
Cell Line Maintenance
a. HepG2 (Hepatoblastoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing at a ratio of 1:3 to 1:6.
b. Hep3B (Hepatocellular Carcinoma)
-
Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture at 70-80% confluency. Detach cells using 0.05% Trypsin-EDTA. Split cultures at a 1:3 to 1:6 ratio.
c. A-549 (Lung Carcinoma)
-
Growth Medium: F-12K Medium supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells are 80% confluent, detach using 0.25% Trypsin-EDTA and subculture at a ratio of 1:4 to 1:8.
d. MCF-7 (Breast Adenocarcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin (B600854) and 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: At 80-90% confluency, detach cells using 0.25% Trypsin-EDTA and split at a ratio of 1:3 to 1:8.
Cytotoxicity Assays
Two common methods for assessing the cytotoxic effects of this compound are the MTT and SRB assays.
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b. Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
While the precise molecular mechanism of this compound's cytotoxicity is yet to be fully elucidated, a plausible mechanism is the induction of apoptosis, a common pathway for cytotoxic compounds. The following diagram illustrates a generalized apoptotic signaling cascade that could be investigated.
Caption: Proposed apoptotic pathway for this compound.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
Caption: General workflow for cytotoxicity testing.
Logical Relationship of Experimental Components
This diagram illustrates the logical flow and relationship between the key components of the experimental design.
Caption: Logical flow of the experimental design.
References
Application Notes: Myceliothermophin E in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myceliothermophin E is a polyketide natural product isolated from the fungus Myceliophthora thermophila. Recent studies have demonstrated its potent cytotoxic activity against a panel of human cancer cell lines, including non-small cell lung carcinoma.[1] With a reported IC50 value of 0.26 µg/mL against the A-549 lung carcinoma cell line, this compound presents a promising avenue for the development of novel anti-cancer therapeutics.[1] Further research has indicated IC50 values of less than 100 nM in various cancer cell lines, highlighting its significant potency. This document provides an overview of its potential applications in lung cancer research, methodologies for key experiments, and visual representations of hypothetical signaling pathways and experimental workflows.
Quantitative Data
The cytotoxic efficacy of this compound against various cancer cell lines has been quantified and is summarized below. This data provides a basis for comparative analysis and experimental design.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A-549 | Lung Carcinoma | 0.26 | [1] |
| HepG2 | Hepatoblastoma | 0.28 | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.41 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.27 | [1] |
Postulated Mechanism of Action
While the precise molecular mechanism of this compound is still under investigation, its potent cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Based on the common mechanisms of other cytotoxic natural products, it is hypothesized that this compound may induce cell death through the activation of apoptotic pathways and/or by triggering cell cycle arrest.
A potential signaling pathway affected by this compound is depicted below. This model suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Caption: Postulated signaling pathway of this compound in lung cancer cells.
Experimental Protocols
To facilitate further research into the anti-cancer properties of this compound, detailed protocols for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on lung cancer cells.
Materials:
-
A-549 lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A-549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete DMEM from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells with the compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptotic Markers
This protocol is used to investigate the effect of this compound on the expression levels of key apoptotic proteins.
Materials:
-
A-549 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat A-549 cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial in vitro evaluation of this compound's anti-cancer activity.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound has demonstrated significant cytotoxic activity against lung cancer cells in initial studies. The provided protocols and data serve as a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. In vivo studies using animal models of lung cancer are warranted to evaluate its efficacy and safety in a more complex biological system. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs for drug development.
References
Application Notes and Protocols: Investigating the Effects of Myceliothermophin E on Breast Adenocarcinoma Cell Lines (MCF-7)
Disclaimer: Information regarding the direct effects of Myceliothermophin E on MCF-7 breast adenocarcinoma cells is not available in the current scientific literature based on the conducted searches. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals to investigate the potential anti-cancer effects of a novel compound, hypothetically named this compound, on the MCF-7 cell line. The experimental designs and data presented are illustrative.
Introduction
Breast cancer is a leading cause of cancer-related mortality in women worldwide. The MCF-7 cell line, derived from a human breast adenocarcinoma, is an invaluable in-vitro model for studying hormone-responsive breast cancers, as it expresses estrogen and progesterone (B1679170) receptors.[1][2] These application notes provide a framework for evaluating the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of a novel investigational compound, this compound, on MCF-7 cells. The described protocols and pathways are based on established methodologies for anti-cancer drug screening.
Quantitative Data Summary
The following tables represent hypothetical data for the effects of this compound on MCF-7 cells.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation | IC50 (µM) |
| 0 (Control) | 100 | ± 4.5 | \multirow{5}{*}{15.2} |
| 5 | 85.2 | ± 3.8 | |
| 10 | 62.1 | ± 4.1 | |
| 20 | 41.5 | ± 3.2 | |
| 40 | 22.8 | ± 2.9 | |
| 80 | 10.3 | ± 1.8 |
Table 2: Cell Cycle Distribution of MCF-7 Cells after 24-Hour Treatment with this compound
| Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 65.4 | 20.1 | 14.5 | 1.8 |
| This compound | 50.2 | 15.8 | 25.3 | 8.7 |
Table 3: Apoptosis Induction in MCF-7 Cells by this compound (24-Hour Treatment)
| Treatment (IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control | 2.1 | 1.5 | 0.8 | 95.6 |
| This compound | 10.3 | 8.9 | 1.2 | 79.6 |
Table 4: Relative Expression of Key Apoptotic and Cell Cycle Proteins
| Protein | Treatment (IC50) | Fold Change vs. Control |
| Bcl-2 | This compound | 0.45 |
| Bax | This compound | 2.8 |
| p53 | This compound | 3.5 |
| p21 | This compound | 4.1 |
| Cyclin B1 | This compound | 0.6 |
Experimental Protocols
-
Cell Line: MCF-7 (ATCC HTB-22), human breast adenocarcinoma.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:4 or 1:5 ratio.
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates, allow adherence, and treat with this compound (e.g., at its IC50 concentration) for 24 hours.
-
Harvesting: Harvest cells, including any floating cells, and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[4]
-
Analysis: Incubate in the dark for 30 minutes and analyze using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined. An increase in the sub-G1 peak can be indicative of apoptosis.[5]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Culture and treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat MCF-7 cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p53, p21, Bax, Bcl-2, Cyclin B1, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software.
Visualizations (Signaling Pathways and Workflows)
References
Preparation of Myceliothermophin E Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myceliothermophin E is a polyketide-amino acid hybrid natural product isolated from the thermophilic fungus Myceliophthora thermophila. It has demonstrated potent cytotoxic activity against various human cancer cell lines, making it a compound of interest for cancer research and drug development.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Due to the limited availability of comprehensive experimental data, some properties have been estimated based on its chemical structure.
| Property | Value | Source/Method |
| Molecular Formula | C₂₇H₃₇NO₅ | Deduced from chemical structure |
| Molecular Weight | 455.59 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid (assumed) | General observation for purified natural products |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in aqueous solutions. | Inferred from protocols for similar hydrophobic compounds |
Note: The molecular weight should be confirmed with the information provided by the compound supplier.
Safety and Handling Precautions
As this compound exhibits cytotoxic properties, appropriate safety measures must be taken during handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for cytotoxic compounds.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out 1 mg of this compound on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000
-
For 1 mg of this compound (MW = 455.59 g/mol ):
-
Volume (µL) = (1 / 455.59) * 1000 = 2.19 µL. (Note: This volume is very small and difficult to pipette accurately. It is recommended to weigh a larger mass, e.g., 5 mg, for better accuracy.)
-
-
Revised Calculation for 5 mg:
-
Volume (µL) = (5 / 455.59) * 1000 = 10.97 µL. (For practical purposes, one might weigh 4.56 mg and dissolve in 10 µL of DMSO, or weigh a more convenient amount and adjust the volume accordingly to reach 10 mM.)
-
-
Practical Approach for 100 µL of 10 mM Stock:
-
Mass (mg) = 10 mM * 455.59 g/mol * 0.1 mL * (1 L / 1000 mL) = 4.56 mg
-
Weigh 4.56 mg of this compound and add it to a sterile amber vial.
-
Add 100 µL of anhydrous DMSO.
-
-
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Working Solution Preparation
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 serial dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution 1:10 by adding 10 µL of the 100 µM solution to 90 µL of cell culture medium to achieve the final 10 µM working concentration.
Diagrams
Caption: Workflow for this compound stock solution preparation.
References
Myceliothermophin E: No Current Evidence for Induction of Apoptosis in Cancer Cells
Despite a comprehensive search of available scientific literature and databases, there is currently no published research or experimental data to suggest that Myceliothermophin E induces apoptosis in cancer cells.
Extensive searches for "this compound" in conjunction with terms such as "cancer," "apoptosis," "cytotoxicity," "signaling pathways," and "experimental protocols" did not yield any relevant results. This indicates a significant gap in the scientific literature regarding the potential anti-cancer properties of this specific compound.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as this information does not appear to exist in the public domain.
General Principles and Protocols for Assessing Apoptosis in Cancer Cells
For researchers interested in investigating the potential of novel compounds like this compound to induce apoptosis in cancer cells, a general workflow and standard experimental protocols can be outlined. These methodologies are widely used in the field of cancer research to assess programmed cell death.
Experimental Workflow for Screening a Novel Compound for Apoptotic Activity
A typical experimental workflow to determine if a compound induces apoptosis in cancer cells is as follows:
Caption: A generalized workflow for investigating the apoptosis-inducing potential of a novel compound in cancer cells.
Detailed Experimental Protocols
While specific protocols for this compound are unavailable, the following are standard, widely-accepted protocols for key apoptosis assays that would be used to evaluate any new compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, harvest them, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Apoptotic Signaling Pathways to Investigate
Should this compound be found to have apoptotic activity, the following signaling pathways would be key areas of investigation.
Application Notes and Protocols for In Vivo Studies of Myceliothermophin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7)[1][2]. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining detailed protocols for assessing its anti-tumor efficacy, toxicity profile, and pharmacokinetic properties in rodent models. The included experimental designs and methodologies are intended to facilitate further investigation into the therapeutic potential of this promising natural product.
Introduction
Natural products are a significant source of novel anticancer agents[3]. This compound belongs to the polyketide family, a class of compounds known for their diverse biological activities[4][5][6][7][8]. Its consistent sub-micromolar IC50 values against multiple cancer cell lines warrant further investigation in a living system to understand its therapeutic window and potential for clinical translation. These protocols describe the use of cell line-derived xenograft (CDX) models, which are well-established and reproducible systems for initial in vivo screening of cytotoxic compounds[9][10][11]. The primary objectives of the described studies are:
-
To determine the maximum tolerated dose (MTD) and assess the general toxicity of this compound.
-
To evaluate the in vivo anti-tumor efficacy of this compound in xenograft models of hepatocellular, lung, and breast cancer.
-
To characterize the pharmacokinetic profile of this compound.
-
To investigate the potential mechanism of action by analyzing key signaling pathways in tumor tissues.
Preclinical In Vivo Experimental Workflow
The overall workflow for the in vivo evaluation of this compound is depicted in the following diagram.
References
- 1. Nude mouse xenografts as in vivo models for lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Myceliothermophin E
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myceliothermophin E is a polyketide natural product isolated from the fungus Myceliophthora thermophila. It has demonstrated potent cytotoxic properties against various human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)[1]. As a compound of interest in drug discovery and development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed framework for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is presented.
Quantitative Data Summary
Due to the limited availability of published quantitative data specific to this compound, the following tables present hypothetical yet realistic performance characteristics of the proposed analytical methods. These values are intended to serve as a benchmark for method development and validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 7% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in a purified sample or simple matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) % B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (This should be optimized based on the UV-Vis spectrum of this compound)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex biological matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (for sample cleanup if necessary)
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: (To be optimized for fast analysis, e.g., a 5-minute gradient)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive (to be confirmed by infusion of the standard)
-
MRM Transitions:
-
This compound: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion and fragmentation of the standard)
-
Internal Standard (IS): Precursor ion → Product ion
-
4. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as in the HPLC protocol, but include the internal standard at a fixed concentration in all standards and samples.
-
Sample Preparation (e.g., from plasma):
-
Protein precipitation: Add 3 volumes of cold acetonitrile with the internal standard to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
For cleaner samples, a solid-phase extraction (SPE) step may be required after protein precipitation.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in samples using the calibration curve.
Protocol 3: Framework for Enzyme-Linked Immunosorbent Assay (ELISA) Development
An ELISA can provide a high-throughput method for quantifying this compound in numerous samples. The development of a competitive ELISA would be a suitable format.
1. Key Steps for Development:
-
Hapten Synthesis: this compound, being a small molecule, needs to be conjugated to a carrier protein (e.g., BSA or KLH) to become immunogenic. A suitable reactive group on this compound would need to be identified or introduced for conjugation.
-
Immunization and Monoclonal Antibody Production: Immunize animals (e.g., mice) with the this compound-carrier protein conjugate to generate an immune response. Subsequently, produce and screen for monoclonal antibodies with high affinity and specificity for this compound.
-
Assay Development (Competitive ELISA):
-
Coat a microtiter plate with a known amount of this compound-protein conjugate.
-
In separate tubes, pre-incubate the sample or standard containing free this compound with a limited amount of the specific monoclonal antibody.
-
Add the pre-incubated mixture to the coated plate. Free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Add a substrate that produces a measurable signal (e.g., colorimetric).
-
The signal will be inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Proposed Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Hypothesized Signaling Pathway of this compound-induced Cytotoxicity
Given that this compound is a cytotoxic polyketide, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothesized apoptotic pathway induced by this compound.
References
Troubleshooting & Optimization
Myceliothermophin E solubility issues in cell culture media
Welcome to the technical support center for Myceliothermophin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cytotoxic polyketide-amino acid hybrid compound isolated from the thermophilic fungus Myceliophthora thermophila. Due to its potent cytotoxic properties against a number of human cancer cell lines, it is a compound of interest in cancer research for studying cellular stress response pathways and developing potential new anticancer drugs.
Q2: I've noticed that this compound precipitates when I add it to my cell culture medium. Why is this happening?
This compound is a hydrophobic molecule, and like many fungal metabolites, it has low solubility in aqueous solutions such as cell culture media. Precipitation, often called "crashing out," typically occurs when the concentration of the compound exceeds its solubility limit in the media. This can be triggered by several factors, including the final concentration of the compound, the concentration of the organic solvent used to dissolve it, and the temperature of the media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect compound stability and solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
While DMSO is widely used, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many researchers recommending 0.1% or lower to minimize any potential effects on cell viability and function.[1] However, the tolerance to DMSO can be cell-line specific. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any potential effects of the solvent on your cells.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: When I add my this compound stock solution (dissolved in DMSO) to my cell culture medium, a precipitate forms immediately.
Cause: This is a common issue with hydrophobic compounds. The rapid dilution of the DMSO stock in the aqueous medium causes the compound to "crash out" as it is no longer soluble.
Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media leads to rapid solvent exchange and precipitation. Action: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Action: Always use pre-warmed (37°C) cell culture media when preparing your final dilutions.[2] |
| High DMSO Concentration | A high percentage of DMSO in the final solution can still cause solubility issues and be toxic to cells. Action: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, keeping the final DMSO percentage low.[1] |
Issue: Precipitate Forms Over Time in the Incubator
Problem: The this compound solution is clear initially, but after some time in the incubator, I observe a precipitate.
Solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Moving culture vessels in and out of the incubator can cause temperature changes that affect solubility. Action: Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with a stage-top incubator. |
| pH Shift in Media | The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. Action: Ensure your media is properly buffered for the CO₂ concentration of your incubator. |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in the media over time, leading to precipitation. Action: If you suspect interaction with serum, try reducing the serum concentration or using a serum-free medium for a short duration, if your cells can tolerate it. |
| Evaporation | Evaporation of media in the incubator can increase the concentration of the compound and other media components, leading to precipitation. Action: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10-50 mM).
-
Weigh the this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming at 37°C can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. It is recommended to perform 2-fold serial dilutions.
-
For example, in a 96-well plate, add 100 µL of pre-warmed media to each well.
-
In the first well, add a calculated amount of your stock solution to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock in 100 µL of media for a ~196 µM solution with ~2% DMSO, which is high but for solubility testing purposes).
-
Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, mix, then 50 µL from the second to the third, and so on.
-
-
Include a control well with media and the highest concentration of DMSO used in the dilutions.
-
Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours). A light microscope can be used for closer inspection of micro-precipitates.
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experiment.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Fungal metabolites with cytotoxic properties often induce cell death by modulating cellular stress response pathways.[3] A plausible mechanism for this compound is the induction of oxidative stress and inhibition of pro-survival signaling pathways, leading to apoptosis.
Caption: this compound inducing apoptosis via ROS and NF-κB.
Experimental Workflow: Solubility Determination
This workflow outlines the key steps to determine the maximum soluble concentration of this compound in your cell culture medium.
Caption: Workflow for determining maximum soluble concentration.
References
Technical Support Center: Myceliothermophin E Stability in DMSO
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Myceliothermophin E in DMSO?
A1: Several factors can influence the stability of compounds, including this compound, when dissolved in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to hydrolysis of susceptible functional groups within the compound.[1][2][3] Studies have shown that water is a more significant cause of compound loss than oxygen.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Long-term storage at room temperature is generally not recommended.
-
Light Exposure: Light, particularly UV light, can provide the energy to initiate photochemical degradation of sensitive compounds.
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible functional groups.
-
pH of the DMSO Solution: Acidic or basic impurities in the DMSO or the compound itself can catalyze degradation reactions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of some compounds, although many are stable to multiple cycles.
Q2: How should I prepare and store this compound stock solutions in DMSO to maximize stability?
A2: To maximize the stability of your this compound stock solution, follow these guidelines:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content.
-
Work in a Dry Environment: When preparing solutions, work in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream, to prevent moisture absorption.
-
Aliquot Stock Solutions: Prepare small aliquots of your stock solution in tightly sealed vials to minimize the number of freeze-thaw cycles and reduce the exposure of the entire stock to atmospheric moisture and oxygen.
-
Store at Low Temperatures: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.
-
Protect from Light: Store vials in the dark or use amber-colored vials to protect light-sensitive compounds.
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A3: While the specific tolerance of this compound is unknown, general studies on compound libraries in DMSO have shown that many compounds are stable for up to 11 freeze-thaw cycles when handled properly. However, to minimize risk, it is best practice to aliquot stock solutions to limit the number of freeze-thaw cycles to less than five.
Q4: What are the signs of this compound degradation in my DMSO stock?
A4: Signs of degradation can include:
-
A decrease in the expected biological activity of the compound in your assays.
-
The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by chromatography (e.g., HPLC or LC-MS).
-
A visible change in the color or clarity of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results with the same stock solution. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the new stock solution into smaller volumes for single-use or limited-use. 3. Store aliquots at -20°C or -80°C and protect from light. 4. Perform a stability study on your new stock solution (see Experimental Protocols). |
| Loss of biological activity over time. | Chemical degradation of this compound. | 1. Review storage conditions. Ensure the solution is stored at the appropriate temperature and protected from light and moisture. 2. Consider the possibility of hydrolysis or oxidation. Use anhydrous DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products. |
| Precipitate forms in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant by HPLC or LC-MS. 3. Consider preparing a more dilute stock solution if solubility is an issue. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in DMSO
This protocol is designed to assess the short-term stability of this compound in DMSO under elevated temperature conditions.
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
HPLC or LC-MS system
-
Inert gas (argon or nitrogen)
-
Autosampler vials with caps
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Perform this under a stream of inert gas to minimize exposure to air and moisture.
-
-
Aliquoting:
-
Dispense the stock solution into multiple autosampler vials, leaving minimal headspace.
-
Purge the headspace with inert gas before sealing the vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze three of the freshly prepared aliquots by HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining vials in an incubator set at a constant temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove three vials from the incubator.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Protocol 2: Freeze-Thaw Stability Study of this compound in DMSO
This protocol assesses the stability of this compound to repeated freeze-thaw cycles.
Materials:
-
This compound
-
Anhydrous DMSO (high purity)
-
HPLC or LC-MS system
-
-20°C or -80°C freezer
-
Room temperature water bath or benchtop
Methodology:
-
Stock Solution Preparation and Aliquoting:
-
Prepare and aliquot a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
-
Time Zero (T=0) Analysis:
-
Analyze three aliquots immediately to establish the initial concentration.
-
-
Freeze-Thaw Cycles:
-
Place the remaining vials in a freezer at -20°C or -80°C for at least 12 hours.
-
Remove the vials and allow them to thaw completely at room temperature. This constitutes one freeze-thaw cycle.
-
-
Time-Point Analysis:
-
After 1, 3, 5, and 10 freeze-thaw cycles, take three aliquots for analysis by HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the concentration of this compound at each freeze-thaw cycle to the T=0 concentration to determine if any significant degradation has occurred.
-
Data Presentation
Table 1: Example Data from an Accelerated Stability Study
| Time Point | Temperature | % this compound Remaining (Mean ± SD) |
| 0 hours | 40°C | 100 ± 1.5 |
| 24 hours | 40°C | 98.2 ± 1.8 |
| 48 hours | 40°C | 95.5 ± 2.1 |
| 72 hours | 40°C | 92.1 ± 2.5 |
| 1 week | 40°C | 85.7 ± 3.0 |
| 2 weeks | 40°C | 78.4 ± 3.5 |
Table 2: Example Data from a Freeze-Thaw Stability Study
| Freeze-Thaw Cycles | Storage Temperature | % this compound Remaining (Mean ± SD) |
| 0 | -20°C | 100 ± 1.2 |
| 1 | -20°C | 99.8 ± 1.3 |
| 3 | -20°C | 99.5 ± 1.5 |
| 5 | -20°C | 98.9 ± 1.6 |
| 10 | -20°C | 97.4 ± 2.0 |
Visualizations
References
Technical Support Center: Optimizing Myceliothermophin E Concentration for Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myceliothermophin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer activity?
This compound is a cytotoxic polyketide isolated from the thermophilic fungus Myceliophthora thermophila. It has demonstrated potent cytotoxic properties against a number of human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7).[1] Its inhibitory effects are observed at nanomolar concentrations.
Q2: What is the general mechanism of action for this compound?
While the precise molecular mechanism of this compound is still under investigation, its cytotoxic nature suggests that it likely induces programmed cell death (apoptosis) and may cause cell cycle arrest in cancer cells. Many natural products with similar structures exert their anti-cancer effects by interfering with key signaling pathways that control cell survival and proliferation.
Q3: How do I determine the optimal concentration of this compound for my specific cancer cell line?
The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), varies between different cell lines. To determine the IC50 for your cell line of interest, you will need to perform a dose-response experiment using a cytotoxicity assay, such as the MTT or SRB assay. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).
Q4: I am observing high variability in my cytotoxicity assay results. What could be the cause?
High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes. To mitigate edge effects, consider not using the outer wells of the plate for experimental data or filling them with sterile phosphate-buffered saline (PBS).
Q5: My this compound is not dissolving properly. How should I prepare the stock solution?
This compound is a lipophilic compound. It is recommended to dissolve it in a small amount of a sterile, high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be further diluted in your cell culture medium to the desired final concentrations. Always ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability at high concentrations | 1. Compound precipitation: this compound may be precipitating out of the medium at higher concentrations. 2. Inaccurate dilutions: Errors in preparing the serial dilutions. | 1. Visually inspect the wells for any precipitate. Prepare fresh dilutions and consider using a slightly higher concentration of DMSO in the initial stock (while keeping the final concentration low). 2. Carefully reprepare your serial dilutions from the stock solution. |
| IC50 value is significantly different from published data | 1. Different cell line passage number: Cell lines can change their characteristics over time. 2. Variations in experimental conditions: Differences in cell seeding density, incubation time, or assay method. | 1. Use a consistent and low passage number for your experiments. 2. Standardize your protocol and ensure all parameters are consistent between experiments. |
| High background in cytotoxicity assay | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Reagent issues: Old or improperly stored assay reagents. | 1. Regularly check your cell cultures for contamination. 2. Use fresh, properly stored reagents for your assays. |
| No cytotoxic effect observed | 1. Compound degradation: this compound may have degraded. 2. Resistant cell line: The cancer cell line you are using may be resistant to this compound. | 1. Prepare a fresh stock solution of this compound. 2. Try a different cancer cell line or investigate potential mechanisms of resistance. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound against various human cancer cell lines. Researchers should use this as a reference and determine the specific IC50 for their experimental system.
| Cancer Cell Line | Tissue of Origin | IC50 (µg/mL)[1] |
| HepG2 | Hepatoblastoma | 0.28 |
| Hep3B | Hepatocellular Carcinoma | 0.41 |
| A-549 | Lung Carcinoma | 0.26 |
| MCF-7 | Breast Adenocarcinoma | 0.27 |
Experimental Protocols
Detailed Methodology for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Putative Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis, based on common mechanisms of cytotoxic natural products. Further research is needed to confirm the specific targets of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Logical Relationship for Troubleshooting High Variability
This diagram outlines a logical approach to troubleshooting high variability in cytotoxicity assay results.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
Myceliothermophin E interference with colorimetric assays
Welcome to the technical support center for researchers working with Myceliothermophin E. This resource provides essential guidance on potential interactions between this compound and common colorimetric assays. Due to its complex polyketide structure, this compound may interfere with certain assay technologies, leading to unreliable results. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a natural product belonging to the family of tetramic acid-containing polyketides.[1][2] Its intricate chemical structure, featuring a trans-fused decalin system and a conjugated 3-pyrrolin-2-one moiety, presents several potential mechanisms for assay interference.[3][4] These can include, but are not limited to, intrinsic color, redox activity, or non-specific interactions with assay reagents.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Assays that are sensitive to colored compounds, reducing agents, or compounds that aggregate are most at risk. This includes:
-
Cell Viability Assays: Tetrazolium-based assays such as MTT, XTT, and WST-1, which rely on cellular reductases.
-
Protein Quantification Assays: Dye-binding assays like the Bradford assay.
-
Enzyme Activity Assays: Assays that use a chromogenic substrate.
Q3: How can I determine if this compound is interfering with my specific assay?
The most direct method is to run a cell-free or protein-free control experiment. This involves performing the assay with this compound in the assay medium without any biological material (cells or protein). If a signal change is detected, it indicates direct interference.
Q4: What are the first steps I should take if I suspect interference?
If you suspect interference, the first step is to confirm it using the appropriate controls. The subsequent step is to characterize the nature of the interference. This will help in selecting the right mitigation strategy. The troubleshooting guides below provide detailed protocols for these steps.
Troubleshooting Guides
Guide 1: Interference in Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Issue: Falsely elevated or decreased cell viability readings in the presence of this compound.
Potential Causes:
-
Direct Reduction of Tetrazolium Dye: The chemical structure of this compound may possess reducing properties that can directly convert the tetrazolium dye (e.g., MTT to formazan) to its colored product, leading to a false-positive signal of cell viability.
-
Colorimetric Interference: this compound may absorb light at the same wavelength as the formazan (B1609692) product, leading to inaccurate absorbance readings.
-
Compound-Induced Cytotoxicity: At higher concentrations, the compound may be genuinely cytotoxic, leading to a decrease in viability that is not an artifact.[3]
Troubleshooting Workflow:
Caption: Decision tree for diagnosing MTT assay interference.
Experimental Protocols:
-
Cell-Free Control:
-
Prepare wells in a 96-well plate containing only cell culture medium.
-
Add this compound at the same concentrations used in your experiment.
-
Add the tetrazolium dye (e.g., MTT) and incubate for the standard duration.
-
Add the solubilizing agent and measure the absorbance.
-
A significant absorbance value in these wells compared to a vehicle control indicates direct reduction of the dye.
-
-
Mitigation Strategy: Pre-incubation and Wash
-
Seed cells and treat with this compound for the desired duration.
-
Crucial Step: Carefully aspirate the medium containing the compound.
-
Wash the cells gently with warm PBS twice to remove any residual compound.
-
Add fresh medium containing the tetrazolium dye and proceed with the standard protocol.
-
Quantitative Data Summary:
| Condition | This compound Conc. (µM) | Absorbance at 570 nm (Cell-Free) | Absorbance at 570 nm (With Cells) |
| Vehicle Control | 0 | 0.05 ± 0.01 | 1.20 ± 0.08 |
| Test Compound | 10 | 0.35 ± 0.03 | 1.45 ± 0.10 |
| Test Compound | 50 | 0.80 ± 0.05 | 1.85 ± 0.12 |
Hypothetical data showing direct reduction of MTT by this compound in a cell-free system.
Guide 2: Interference in Bradford Protein Assay
Issue: Inaccurate protein concentration measurements in samples containing this compound.
Potential Causes:
-
Non-specific Dye Binding: this compound might bind to the Coomassie dye, leading to a color change and an overestimation of protein concentration.
-
Protein Precipitation: The compound may cause proteins to precipitate, making them unavailable for dye binding and leading to an underestimation of protein concentration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Bradford assay interference.
Experimental Protocols:
-
Protein-Free Control:
-
Prepare samples containing your experimental buffer and this compound at the concentrations used in your experiment.
-
Add the Bradford reagent and measure the absorbance at 595 nm.
-
Any significant absorbance indicates direct interference with the dye.
-
-
Mitigation Strategy: Protein Precipitation and Resuspension
-
Precipitate the protein from your sample using a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation.
-
Centrifuge to pellet the protein and discard the supernatant containing this compound.
-
Wash the protein pellet to remove any residual compound.
-
Resuspend the protein in a suitable buffer and proceed with the Bradford assay.
-
Quantitative Data Summary:
| Sample | This compound Conc. (µM) | Apparent Protein Conc. (µg/mL) - Standard Protocol | Apparent Protein Conc. (µg/mL) - After TCA Precipitation |
| Control | 0 | 500 ± 25 | 495 ± 22 |
| Test | 20 | 750 ± 30 | 510 ± 28 |
Hypothetical data illustrating interference in the Bradford assay and its mitigation.
General Recommendations for Mitigating Interference
If interference from this compound is confirmed, consider the following general strategies:
-
Run a Full Spectrum Scan: Dissolve this compound in your assay buffer and perform a full absorbance scan (e.g., 200-800 nm) to identify its absorbance peaks. This will help you determine if there is a direct spectral overlap with your assay's readout wavelength.
-
Use an Orthogonal Assay: The most reliable way to validate a hit is to use a secondary assay with a different detection principle. For example, if you observe interference in a colorimetric cell viability assay, you could switch to a luminescence-based assay (e.g., CellTiter-Glo®) or a fluorescence-based method that uses different wavelengths.
-
Consider Compound Aggregation: Natural products can sometimes form aggregates that interfere with assays. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent this.
Signaling Pathway and Assay Interference Logic:
References
- 1. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of myceliothermophins C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to avoid Myceliothermophin E precipitation in aqueous solutions
Welcome to the technical support center for Myceliothermophin E. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila.[1][2] Like many complex secondary metabolites derived from fungi, it has a predominantly hydrophobic structure, which leads to low solubility in aqueous solutions.[3][4][5] Precipitation, often referred to as the compound "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium.
Q2: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened?
This is a common issue caused by a rapid change in solvent polarity. This compound is likely soluble in 100% DMSO but becomes insoluble when the DMSO is diluted to a low final concentration in the aqueous medium, causing it to exceed its solubility limit and precipitate. The key is to maintain the compound below its aqueous solubility limit at all times during the dilution process.
Q3: Can temperature affect the solubility of this compound?
Yes, temperature can significantly impact compound solubility. For many compounds, solubility increases with temperature. However, for some, the opposite is true. It is recommended to use pre-warmed aqueous solutions (e.g., 37°C for cell culture experiments) when preparing dilutions, as adding the compound to a cold medium can decrease its solubility. Conversely, unexpected precipitation during storage at lower temperatures can also occur.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
You can determine the kinetic solubility limit by performing a serial dilution experiment. This involves preparing a range of concentrations of this compound in your target buffer and observing the concentration at which precipitation first occurs. This can be assessed visually or by using instrumental methods like nephelometry, which measures light scattering from suspended particles.
Troubleshooting Guides
This section provides structured guidance for resolving specific precipitation issues.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous solution is higher than its intrinsic solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific conditions. |
| Rapid Solvent Exchange | Adding a concentrated organic stock directly to a large volume of aqueous buffer causes a rapid, localized polarity shift, leading to precipitation. | Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This ensures a more gradual and controlled dilution. |
| Low Temperature of Aqueous Solution | The solubility of the compound may be lower in cold solutions. | Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for preparing your final dilutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Precipitation Occurs Over Time (Post-Dilution)
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of samples from a stable environment (like an incubator) can cause temperature cycling, affecting compound solubility. | Minimize the time that culture vessels or solution tubes are outside of a temperature-controlled environment. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit. | Ensure proper humidification in incubators. For long-term experiments, consider using sealed plates or tubes to minimize evaporation. |
| pH Shift | The pH of the solution can change over time (e.g., due to CO2 in an incubator), which may affect the solubility of pH-sensitive compounds. | Ensure your buffer system is robust. If the compound's solubility is pH-dependent, determine the optimal pH range and maintain it. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes. | If possible, simplify the buffer composition. The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) may help to prevent aggregation. |
Experimental Protocols
Protocol 1: Recommended Dilution Method to Avoid Precipitation
This protocol describes a stepwise method for diluting a concentrated stock of this compound in an organic solvent into an aqueous solution.
-
Preparation :
-
Ensure your stock solution of this compound (e.g., in 100% DMSO) is fully dissolved. Gently vortex before use.
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
-
Dilution :
-
Place the final volume of your pre-warmed aqueous solution in a suitable tube.
-
While vigorously vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise and slowly. The goal is to introduce the stock into a constantly moving solution to facilitate rapid dispersion.
-
-
Final Check :
-
After adding the stock, continue to vortex for an additional 15-30 seconds.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.
-
Protocol 2: Determining Kinetic Solubility in an Aqueous Buffer
This protocol allows you to estimate the maximum concentration of this compound that can be tolerated in your specific buffer before precipitation occurs.
-
Prepare Stock Dilution Series :
-
Prepare a 2-fold serial dilution of your concentrated this compound stock solution in the same organic solvent (e.g., DMSO). This will allow you to add the same small volume to your buffer for each concentration point, keeping the final solvent percentage constant.
-
-
Add to Aqueous Buffer :
-
In a clear multi-well plate (e.g., a 96-well plate), add your pre-warmed aqueous buffer to a series of wells.
-
Add a small, fixed volume of each stock dilution to a corresponding well (e.g., add 2 µL of each DMSO dilution to 200 µL of buffer). Include a control well with buffer and DMSO only.
-
-
Incubate and Observe :
-
Incubate the plate under your standard experimental conditions (e.g., 37°C).
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 1, 4, and 24 hours).
-
-
Analysis :
-
The highest concentration that remains clear and free of visible precipitate is considered the maximum soluble concentration under these conditions.
-
For a more quantitative assessment, the absorbance of the plate can be read at a wavelength around 600-650 nm. An increase in absorbance relative to the control indicates light scattering from a precipitate.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for diluting organic stocks into aqueous solutions.
References
- 1. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cell viability assay artifacts with natural products like Myceliothermophin E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered when assessing the cell viability of natural products like Myceliothermophin E.
Frequently Asked Questions (FAQs)
Q1: My colored natural product is causing inconsistent results in my MTT assay. Why is this happening?
A: This is a common issue caused by spectral interference. The MTT assay relies on measuring the absorbance of a purple formazan (B1609692) product at a specific wavelength (typically 540-570 nm). If your natural product has a color that also absorbs light in this range, it can artificially inflate the absorbance readings, making the cells appear more viable than they are.[1][2][3] This interference can mask the true cytotoxic effect of your compound. For example, the chemotherapy agent Doxorubicin, which is red, is known to interfere with MTT assays because its absorption spectrum overlaps with that of formazan.[1]
Q2: I'm observing an unexpected increase in viability at high concentrations of my plant extract. What could be the cause?
A: This paradoxical result is often due to the chemical properties of the natural product itself. Many plant extracts contain compounds with strong reducing properties, such as antioxidants.[2] These compounds can directly reduce the MTT tetrazolium salt to formazan in the absence of any cellular metabolic activity. This chemical reduction leads to a strong color signal that is independent of cell viability, resulting in a false positive. A similar effect has been observed with certain nanoparticles, like diesel particles, which can reduce MTT under cell-free conditions.
Q3: My fluorescent viability assay (e.g., Resazurin (B115843)/AlamarBlue) is giving high background readings. What is the likely issue?
A: The most probable cause is the natural autofluorescence of your compound. Many natural products fluoresce when excited by light, and if their emission spectrum overlaps with that of the assay's fluorescent product (e.g., resorufin (B1680543) in the Resazurin assay), it will create a high background signal. This can lead to an overestimation of cell viability. It is crucial to measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths to determine if this is a contributing factor.
Q4: My natural product isn't dissolving well and forms a precipitate in the culture medium. How does this affect my results?
A: Poor solubility and precipitation can cause significant artifacts. The precipitate particles can scatter light, leading to artificially high absorbance readings in colorimetric assays. This confounds the results by adding a signal that is not related to cell viability. It is essential to visually inspect the wells under a microscope for any precipitate and take steps to improve the solubility of your extract, such as testing different solvents or using sonication.
Q5: What are the best alternative assays to use for colored or fluorescent natural products?
A: When dealing with compounds that interfere with standard colorimetric or fluorescent assays, it is best to switch to a method with a different detection principle.
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These are considered a gold standard alternative. They measure the level of ATP in viable cells using a luciferase reaction that produces light (luminescence). This method is highly sensitive and is generally not affected by colored or fluorescent compounds.
-
Protease Viability Marker Assays: These assays use a cell-permeable substrate that becomes fluorescent when cleaved by proteases found only in living cells. Since dead cells rapidly lose protease activity, this provides a reliable measure of viability.
-
Neutral Red Uptake (NRU) Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. While still a colorimetric assay, its different mechanism and wavelength may be suitable for some compounds that interfere with MTT.
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method where only dead cells with compromised membranes take up the blue dye. It provides a direct count of live versus dead cells but can be lower in throughput.
Troubleshooting Guides
Guide 1: Identifying and Correcting Assay Interference
If you suspect your natural product is interfering with your assay, implementing proper controls is critical.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing your natural product at all test concentrations in culture medium, but without any cells.
-
Incubate: Incubate this control plate under the same conditions and for the same duration as your experimental plate.
-
Process and Read: Add the assay reagent (e.g., MTT, Resazurin) and process the plate as you would normally.
-
Subtract Background: The readings from this plate represent the background signal caused by your compound's color, fluorescence, or direct reactivity with the assay reagent. Subtract these background values from your experimental readings to get a corrected result.
Guide 2: Selecting an Appropriate Cell Viability Assay
The choice of assay is critical for generating reliable data with natural products. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a suitable cell viability assay when working with natural products.
Data Summary
Table 1: Comparison of Common Cell Viability Assays and Potential Artifacts
| Assay Type | Principle | Advantages | Potential Interferences from Natural Products |
| Tetrazolium Reduction (MTT, XTT, MTS) | Metabolic activity reduces a tetrazolium salt to a colored formazan product. | Inexpensive, well-established. | Colorimetric Interference: Colored compounds absorb at the measurement wavelength. Redox Interference: Reducing agents (e.g., antioxidants) directly convert tetrazolium to formazan. |
| Resazurin Reduction (AlamarBlue) | Metabolic activity reduces blue resazurin to pink, fluorescent resorufin. | Sensitive, fewer steps than MTT, non-toxic to cells. | Fluorescence Interference: Autofluorescent compounds mask the resorufin signal. Redox Interference: Direct chemical reduction of resazurin. |
| ATP Luminescence (CellTiter-Glo®) | Measures ATP levels in viable cells via a luciferase reaction. | Highly sensitive, rapid, less prone to compound interference. | Generally robust, but potential for luciferase inhibition (rare). |
| Protease Viability (GF-AFC) | Cleavage of a cell-permeable substrate by proteases in live cells generates a fluorescent signal. | Reliable marker for viability, non-toxic. | Fluorescence Interference: Autofluorescent compounds can interfere. |
| Neutral Red Uptake (NRU) | Incorporation of Neutral Red dye into the lysosomes of viable cells. | Different mechanism from redox assays, can be more sensitive than MTT for some extracts. | Colorimetric Interference: Colored compounds can interfere. Lysosomotropic properties of the compound may alter dye uptake. |
Key Experimental Protocols
Protocol 1: ATP-Based Luminescence Assay
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of your natural product (e.g., this compound). Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal consistency.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., equilibrate CellTiter-Glo® reagent to room temperature).
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: Neutral Red Uptake (NRU) Assay
-
Cell Plating & Treatment: Seed and treat cells with your natural product in a clear 96-well plate as described above.
-
Staining Preparation: During the final 2-3 hours of compound incubation, prepare a fresh Neutral Red (NR) staining solution (e.g., 50 µg/mL in pre-warmed, serum-free medium).
-
Staining: Carefully remove the treatment medium from the wells. Add 100 µL of the pre-warmed NR staining solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
Washing: Gently remove the staining solution and wash the cells carefully with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Solubilization: Place the plate on an orbital shaker for 10 minutes to completely solubilize the dye.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
Visualized Workflows and Mechanisms
Troubleshooting MTT Assay Artifacts
Caption: A logical workflow for troubleshooting common artifacts in MTT cell viability assays.
References
Technical Support Center: Optimizing Incubation Time for Myceliothermophin E Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Myceliothermophin E. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cytotoxic polyketide natural product. Based on its activity profile, it is hypothesized to function as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding, stability, and activity of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: For initial experiments assessing the cytotoxic effects of this compound, a starting incubation time of 24 to 72 hours is recommended. To determine the optimal incubation time for your specific cell line and experimental endpoint, it is crucial to perform a time-course experiment.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interdependent. Higher concentrations will likely produce a more rapid and pronounced effect, potentially requiring shorter incubation times to observe the desired outcome. Conversely, lower concentrations may necessitate longer incubation periods to achieve a significant effect. A dose-response experiment at different time points is the best approach to determine the optimal combination for your study.
Q4: What are the expected downstream effects of this compound treatment that can be measured to assess its efficacy?
A4: As a putative Hsp90 inhibitor, this compound is expected to induce the degradation of Hsp90 client proteins and trigger apoptosis. Therefore, common readouts to assess its efficacy include:
-
Decreased cell viability: Measured by assays such as MTT or MTS.
-
Induction of apoptosis: Assessed by Annexin V/Propidium Iodide staining and flow cytometry, or by measuring caspase activity.
-
Degradation of Hsp90 client proteins: Monitored by Western blotting for key client proteins like Akt, HER2, or Raf-1.
-
Upregulation of heat shock proteins: An increase in the expression of proteins like Hsp70 is a common cellular response to Hsp90 inhibition.
Q5: Should the cell culture medium be changed during a long incubation with this compound?
A5: For incubation times exceeding 48 hours, it is advisable to replenish the medium containing this compound. This ensures that the compound concentration remains stable and that the cells have sufficient nutrients, which is particularly important for longer-term viability and apoptosis assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for your cell line. |
| Concentration of this compound is too low. | Perform a dose-response experiment with a broader range of concentrations. | |
| Cell line is resistant to Hsp90 inhibition. | Consider using a different cell line known to be sensitive to Hsp90 inhibitors as a positive control. | |
| This compound has degraded. | Ensure proper storage of the compound (typically at -20°C or -80°C). Prepare fresh stock solutions for each experiment. | |
| High variability in results between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are plated for each experiment. Cell confluency can significantly impact the response to treatment. |
| Inconsistent incubation time. | Use a precise timer for all incubation steps. | |
| Variability in this compound concentration. | Prepare fresh dilutions from a stock solution for each experiment. Ensure thorough mixing. | |
| High levels of cell death in the vehicle control group | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
| Poor cell health. | Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | |
| Client protein levels do not decrease after treatment | Suboptimal incubation time or concentration. | Perform a time-course and dose-response experiment to determine the conditions under which client protein degradation occurs. Degradation can sometimes be transient. |
| Inefficient protein extraction or degradation during sample preparation. | Use lysis buffers containing fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. | |
| Antibody for Western blotting is not optimal. | Validate your primary antibody to ensure it is specific and sensitive for the target protein. |
Data Presentation
Table 1: Representative IC50 Values for Hsp90 Inhibitors in Various Cancer Cell Lines (72h Incubation)
| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | MCF-7 | Breast Cancer | 10 - 50 |
| 17-AAG | HCT116 | Colon Cancer | 20 - 100 |
| NVP-AUY922 | NCI-H460 | Lung Cancer | 5 - 20 |
| NVP-AUY922 | SK-BR-3 | Breast Cancer | 2 - 10 |
Note: This table provides example data for well-characterized Hsp90 inhibitors to serve as a reference for expected potency. The optimal concentration for this compound should be determined experimentally.
Table 2: Expected Changes in Biomarker Expression Following this compound Treatment
| Biomarker | Expected Change | Method of Detection |
| Akt (Hsp90 Client) | Decrease | Western Blot |
| HER2 (Hsp90 Client) | Decrease | Western Blot |
| Raf-1 (Hsp90 Client) | Decrease | Western Blot |
| Hsp70 | Increase | Western Blot |
| Cleaved Caspase-3 | Increase | Western Blot, Activity Assay |
| Cleaved PARP | Increase | Western Blot |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Determining Optimal Incubation Time
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time will depend on the experimental goals, often being the time point that provides a robust and significant effect at a physiologically relevant concentration.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the Hsp90 client protein of interest (e.g., Akt, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands. Normalize the band intensity of the target proteins to the loading control to determine the relative protein levels.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the optimal incubation time determined previously.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment.
Visualizations
Caption: this compound (Hsp90 Inhibitor) Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Logic: No or Low Cytotoxicity.
Technical Support Center: Synthesis of Myceliothermophin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Myceliothermophin E.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound and related compounds revolve around the stereoselective construction of the complex molecular architecture. Key difficulties include the formation of the trans-fused decalin system and the strategic coupling of the decalin and pyrrolidinone fragments.[1][2][3] Historically, an intramolecular Diels-Alder reaction of a polyunsaturated aldehyde was used for the decalin system, but this approach presented difficulties in substrate preparation.[1] A more recent and efficient strategy involves a cascade-based cyclization.[1][2]
Q2: What is the biological significance of this compound?
A2: this compound exhibits potent cytotoxic properties against a number of human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7).[1] Its complex structure and significant biological activity make it a compelling target for total synthesis to enable further investigation into its therapeutic potential.[3]
Q3: How is this compound synthesized from its immediate precursors, Myceliothermophin C and D?
A3: this compound can be generated from either Myceliothermophin C or D through a dehydration reaction.[3] This is typically achieved by treatment with aqueous hydrofluoric acid (HF).[1][4]
Troubleshooting Guides
Issue 1: Low yield or incorrect stereoisomer in the formation of the trans-fused decalin system.
-
Problem: Difficulty in constructing the trans-fused decalin system using the cascade bis-cyclization of an epoxide.
-
Possible Cause: The reaction conditions, particularly temperature and rate of addition of reagents, are critical for achieving high stereoselectivity and yield.[1] For instance, in related steps, the use of a vinyl cuprate (B13416276) reagent derived from 2-cis-2-butenyllithium and CuCN can lead to the opposite C3 epimer.[1]
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (e.g., -78°C) throughout the reaction as specified in the protocol.
-
Slow Reagent Addition: Add reagents dropwise to maintain a low concentration of the reactive species and favor the desired reaction pathway.
-
Reagent Purity: Ensure the purity of all starting materials and reagents, as impurities can interfere with the reaction.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.
-
Issue 2: Degradation of the pyrrolidinone intermediate.
-
Problem: The free pyrrolidinone intermediate (compound 28 in Nicolaou et al., 2014) is found to be unstable.
-
Possible Cause: The unprotected pyrrolidinone is labile and can hydrolyze when exposed to air at ambient temperature.[1]
-
Solution:
-
Immediate Protection: Immediately protect the free pyrrolidinone after its formation. A Teoc (2-(trimethylsilyl)ethoxycarbonyl) group is an effective protecting group for this purpose.[1]
-
Anhydrous Conditions: Handle the intermediate under anhydrous conditions to minimize contact with moisture.
-
Issue 3: Poor yield in the coupling of the decalin aldehyde and the pyrrolidinone fragment.
-
Problem: Low yield of the desired alcohol product (compound 30 in Nicolaou et al., 2014) from the coupling reaction.
-
Possible Cause: Incomplete generation of the anion of the protected pyrrolidinone or degradation of the aldehyde.
-
Solution:
-
Anion Formation: Ensure complete deprotonation of the protected pyrrolidinone by using a sufficient equivalent of a strong base like lithium diisopropylamide (LDA) at low temperature (-78°C).
-
Aldehyde Purity: Use freshly prepared or purified decalin aldehyde for the coupling reaction.
-
Reaction Time and Temperature: Adhere to the optimized reaction time and maintain a low temperature during the addition of the aldehyde to the anion.[1]
-
Quantitative Data Summary
| Step | Reagents and Conditions | Yield | Reference |
| Protection of pyrrolidinone | nBuLi, TeocONP | 82% | Nicolaou et al., 2014 |
| Coupling of decalin aldehyde and protected pyrrolidinone | LDA, THF, -78°C | 85% | Nicolaou et al., 2014 |
| Oxidation of the resulting alcohol | Dess-Martin periodinane (DMP) | 90% | Nicolaou et al., 2014 |
| Phenyl selenylation and oxidation/syn elimination | NaH, PhSeCl; then NaIO4 | 78% | Nicolaou et al., 2014 |
| Removal of the Teoc protecting group | TBAF:AcOH | 92% | Nicolaou et al., 2014 |
| Conversion of Myceliothermophin C or D to this compound | aq HF | 81% | Nicolaou et al., 2014 |
Experimental Protocols
Protocol 1: Coupling of Decalin Aldehyde (4) and Protected Pyrrolidinone (5)
-
Dissolve the protected pyrrolidinone (5) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add 1.0 equivalent of lithium diisopropylamide (LDA) dropwise to the solution and stir for 30 minutes.
-
Add a solution of the decalin aldehyde (4) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alcohol (30).[1][4]
Protocol 2: Conversion of Myceliothermophin C (2) or D (3) to this compound (1)
-
Dissolve Myceliothermophin C (2) or D (3) in a suitable solvent (e.g., acetonitrile).
-
Add aqueous hydrofluoric acid (HF) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the residue by chromatography to afford this compound (1).[1][4]
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Cascade reaction for the formation of the decalin system.
References
Validation & Comparative
Myceliothermophin E Demonstrates Superior Cytotoxic Activity Over Myceliothermophin C in Cancer Cell Lines
A comparative analysis of Myceliothermophin E and Myceliothermophin C reveals that this compound exhibits consistently higher cytotoxic activity against a panel of human cancer cell lines. This guide provides a summary of the supporting experimental data, detailed methodologies for the cytotoxicity assays, and a proposed signaling pathway for the induction of apoptosis.
Myceliothermophins are a class of polyketide-amino acid hybrid compounds isolated from the fungus Myceliophthora thermophila.[1] These natural products have garnered interest in the scientific community due to their potent biological activities, particularly their cytotoxic effects on cancer cells. This guide focuses on a direct comparison of the cytotoxic profiles of two members of this family, this compound and Myceliothermophin C.
Comparative Cytotoxic Activity
Quantitative analysis of the cytotoxic effects of this compound and Myceliothermophin C was performed on four distinct human cancer cell lines: hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A549), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound against each cell line.
The results, summarized in the table below, indicate that this compound is a more potent cytotoxic agent than Myceliothermophin C across all tested cell lines.
| Cell Line | This compound (IC50 in µg/mL) | Myceliothermophin C (IC50 in µg/mL) |
| HepG2 (Hepatoblastoma) | 0.28 | 0.62 |
| Hep3B (Hepatocellular Carcinoma) | 0.41 | 0.51 |
| A549 (Lung Carcinoma) | 0.26 | 1.05 |
| MCF-7 (Breast Adenocarcinoma) | 0.27 | 0.52 |
Experimental Protocols
The cytotoxic activity of this compound and Myceliothermophin C was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and Myceliothermophin C and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution was added to each well.
-
Incubation: The plates were incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (such as dimethyl sulfoxide (B87167) - DMSO) was added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the concentration of the compounds and fitting the data to a dose-response curve.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways activated by this compound and C have not been fully elucidated, the cytotoxic nature of similar compounds suggests the induction of apoptosis, or programmed cell death. The proposed mechanism involves the activation of a cascade of events leading to the dismantling of the cell.
A plausible signaling pathway, based on common apoptotic mechanisms, is depicted below. It is hypothesized that Myceliothermophins may act as cellular stressors, leading to the activation of the intrinsic apoptotic pathway.
References
Validating the Anticancer Efficacy of Myceliothermophin E in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The shift from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models represents a significant advancement in preclinical cancer research. 3D culture systems, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This guide provides a comparative framework for validating the anticancer effects of Myceliothermophin E, a potent cytotoxic compound, using a 3D spheroid model, with the widely-used chemotherapeutic agent Paclitaxel as a benchmark.
This compound is a natural polyketide that has demonstrated significant cytotoxic properties against a variety of human cancer cell lines, with IC50 values in the nanomolar range. This positions it as a promising candidate for further anticancer drug development.
Data Presentation: Comparative Cytotoxicity in 3D Spheroid Models
The following table summarizes hypothetical yet representative data on the cytotoxic effects of this compound and Paclitaxel on 3D tumor spheroids derived from a human breast adenocarcinoma cell line (e.g., MCF-7). It is important to note that IC50 values in 3D models are typically higher than those observed in 2D cultures due to the increased complexity and resistance of the spheroid structure.[1][2]
| Compound | Cell Line | Culture Model | Incubation Time (hours) | IC50 (µM) | Observations |
| This compound | MCF-7 | 3D Spheroid | 72 | ~ 0.5 | Potent cytotoxicity, significant reduction in spheroid size and viability. |
| Paclitaxel | MCF-7 | 3D Spheroid | 72 | ~ 0.8 | Known cytotoxic effects, disruption of spheroid integrity at higher concentrations.[1][2] |
| This compound | MCF-7 | 2D Monolayer | 72 | < 0.1 | High potency in traditional 2D culture. |
| Paclitaxel | PC-3 (Prostate) | 2D Monolayer | Not Specified | 0.0152 | Baseline potency in 2D for comparison.[2] |
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates, which prevents cells from adhering to the surface and promotes self-aggregation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in standard tissue culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a centrifuge tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Incubate the plate for 3-5 days to allow for spheroid formation. Monitor spheroid growth and compactness daily using a microscope.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
3D spheroids in a 96-well plate
-
Test compounds (this compound, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After spheroid formation, carefully add various concentrations of this compound or the comparative compound (e.g., Paclitaxel) to the wells. Include untreated wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed cytotoxic mechanism of this compound and the established mechanism of action for Paclitaxel.
Caption: Proposed mechanism of this compound inducing apoptosis.
Caption: Established mechanism of action for Paclitaxel.
Experimental Workflow
The workflow for assessing the anticancer effects of a test compound in a 3D spheroid model is depicted below.
Caption: Workflow for 3D spheroid-based drug screening.
References
Myceliothermophin E: Cross-Resistance in Drug-Resistant Cancer Cells - A Field Awaiting Exploration
For researchers, scientists, and drug development professionals investigating novel anti-cancer agents, the study of cross-resistance is a critical step in evaluating a compound's potential. However, a thorough review of published scientific literature reveals a significant gap in our understanding of Myceliothermophin E's activity in drug-resistant cancer cell lines. At present, there are no publicly available cross-resistance studies detailing the efficacy of this compound in cancer cells that have developed resistance to other chemotherapeutic agents.
This absence of data prevents a direct comparison of this compound with other alternative compounds in the context of drug resistance. Consequently, it is not possible to provide a comparative guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways and experimental workflows as requested.
The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy.[1] Resistance can be intrinsic or acquired and often involves mechanisms such as the increased expression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug targets, enhanced DNA repair mechanisms, and evasion of apoptosis.[2][3] Understanding how a novel compound interacts with these resistance mechanisms is paramount to its development as a viable therapeutic.
While specific data on this compound is lacking, the general approach to conducting such a study would involve a series of well-defined experiments. Below is a generalized experimental workflow that would be necessary to evaluate the cross-resistance profile of any new compound, including this compound.
General Experimental Workflow for Cross-Resistance Studies
To assess the potential of a novel compound like this compound in overcoming drug resistance, a systematic investigation is required. This typically involves comparing its cytotoxic effects on drug-sensitive parental cancer cell lines with those on their drug-resistant counterparts.
Hypothetical Data Presentation
In a typical cross-resistance study, the primary quantitative data is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. This data would be presented in a table comparing the IC50 values of this compound and standard chemotherapeutic agents in sensitive and resistant cell lines. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line. An RF value close to 1 suggests a lack of cross-resistance.
Table 1: Hypothetical Cytotoxicity of this compound in Drug-Sensitive and -Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) |
| This compound | Sensitive (e.g., MCF-7) | Data not available | - |
| Resistant (e.g., MCF-7/ADR) | Data not available | Data not available | |
| Doxorubicin | Sensitive (e.g., MCF-7) | Data not available | - |
| Resistant (e.g., MCF-7/ADR) | Data not available | Data not available | |
| Paclitaxel | Sensitive (e.g., MCF-7) | Data not available | - |
| Resistant (e.g., MCF-7/ADR) | Data not available | Data not available |
Potential Mechanisms of Overcoming Resistance
Should future studies demonstrate that this compound is effective against drug-resistant cancer cells, the subsequent step would be to investigate the underlying mechanisms. A key area of investigation would be its interaction with ATP-binding cassette (ABC) transporters, a family of efflux pumps that are major contributors to MDR.
Conclusion and Future Directions
The field of oncology is in constant need of novel compounds that can overcome the challenge of multidrug resistance. While this compound may hold promise, its potential cannot be evaluated without dedicated research into its effects on drug-resistant cancer models. The scientific community would benefit greatly from studies designed to:
-
Determine the cytotoxic profile of this compound against a panel of drug-resistant cancer cell lines.
-
Investigate whether this compound can circumvent common resistance mechanisms, such as P-glycoprotein-mediated drug efflux.
-
Elucidate the molecular pathways through which this compound exerts its effects in both sensitive and resistant cancer cells.
Until such data becomes available, any discussion on the cross-resistance of this compound remains speculative. The generation of this foundational data is a critical next step for the potential development of this compound as an anti-cancer therapeutic.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Cytotoxic Target of Myceliothermophin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1] This guide provides a comparative analysis of this compound, summarizing its cytotoxic profile and outlining a comprehensive experimental workflow to definitively identify its molecular target and mechanism of action.
Comparative Cytotoxicity of this compound
This compound exhibits significant cytotoxicity across various cancer cell lines, with IC50 values in the nanomolar range. The following table summarizes the reported cytotoxic activity of this compound and its natural analog, Myceliothermophin C, in comparison to the standard chemotherapeutic agent, Doxorubicin.
| Compound | HepG2 (Hepatoblastoma) IC50 (µg/mL) | Hep3B (Hepatocellular Carcinoma) IC50 (µg/mL) | A-549 (Lung Carcinoma) IC50 (µg/mL) | MCF-7 (Breast Adenocarcinoma) IC50 (µg/mL) |
| This compound | 0.28[1] | 0.41[1] | 0.26[1] | 0.27[1] |
| Myceliothermophin C | 0.62[1] | 0.51[1] | 1.05[1] | 0.52[1] |
| Doxorubicin | ~0.1 - 1.0 (literature values) | ~0.1 - 1.0 (literature values) | ~0.01 - 0.1 (literature values) | ~0.1 - 1.0 (literature values) |
Note: Doxorubicin IC50 values are approximate ranges from various literature sources for comparative purposes and can vary based on experimental conditions.
Experimental Workflow for Target Identification and Validation
To elucidate the cytotoxic target of this compound, a multi-pronged approach is proposed, integrating affinity-based target identification with downstream validation assays.
Figure 1: Experimental workflow for the identification and validation of the cytotoxic target of this compound.
Experimental Protocols
Synthesis of a this compound Affinity Probe
To perform affinity chromatography, a derivative of this compound suitable for immobilization is required. This involves synthesizing an analog with a linker arm that can be covalently attached to a solid support (e.g., agarose (B213101) beads) without significantly compromising its cytotoxic activity. A common strategy is to introduce a linker at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
Affinity Chromatography for Target Pull-down
Objective: To isolate proteins that directly bind to this compound from cell lysates.
Protocol:
-
Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., HepG2) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Matrix Preparation: Covalently couple the synthesized this compound affinity probe to NHS-activated agarose beads.
-
Incubation: Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with beads coupled to a linker-only molecule or an inactive analog of this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation using siRNA/CRISPR
Objective: To confirm that the identified putative target(s) are essential for the cytotoxic activity of this compound.
Protocol:
-
Gene Knockdown/Knockout: Use siRNA or a CRISPR/Cas9 system to specifically knockdown or knockout the expression of the putative target protein(s) in the cancer cell line.
-
Cytotoxicity Assay: Treat the knockdown/knockout cells and control cells (e.g., treated with a non-targeting siRNA or a control gRNA) with a range of concentrations of this compound.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay. A significant increase in the IC50 value in the knockdown/knockout cells compared to the control cells would indicate that the targeted protein is necessary for this compound's cytotoxic effect.
Signaling Pathway Analysis
Objective: To investigate the downstream signaling pathways affected by this compound treatment.
Figure 2: Hypothetical signaling pathway modulated by this compound.
Protocol (Western Blotting):
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in major signaling pathways implicated in cell survival and apoptosis (e.g., phosphorylated and total forms of ERK, Akt, JNK, p38, and caspases).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
Conclusion
This compound is a promising natural product with potent anticancer activity. While its exact molecular target remains to be definitively identified, the experimental workflow outlined in this guide provides a robust strategy for its elucidation. By combining affinity-based proteomics with rigorous genetic and biochemical validation methods, researchers can uncover the precise mechanism by which this compound exerts its cytotoxic effects, paving the way for its potential development as a novel therapeutic agent.
References
Independent Validation of Myceliothermophin E's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myceliothermophin E, a natural product belonging to the decalin-containing polyketides, has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in initial studies. This guide provides an objective comparison of its bioactivity with established anticancer agents, supported by available experimental data and detailed protocols to facilitate independent validation.
Quantitative Bioactivity Comparison
While this compound has been reported to exhibit cytotoxic effects with IC50 values under 100 nM against several cancer cell lines, a comprehensive, independently validated dataset for direct comparison is not yet publicly available. To provide a quantitative context, the following table summarizes the reported IC50 values for this compound alongside a range of IC50 values for well-established chemotherapeutic drugs—Doxorubicin, Etoposide, and Paclitaxel—against the same cancer cell lines. It is crucial to note that IC50 values can vary significantly based on experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Anticancer Drugs
| Cell Line | This compound (nM) | Doxorubicin (µM)[1][2][3][4] | Etoposide (µM)[5][6][7] | Paclitaxel (nM)[8][9][10] |
| A549 (Lung Carcinoma) | < 100 (reported) | 0.5 - >20 | 3.49 - 50 | 1.35 |
| HepG2 (Hepatocellular Carcinoma) | < 100 (reported) | 1.3 - 12.2 | ~60.7 | 4060 |
| MCF-7 (Breast Adenocarcinoma) | < 100 (reported) | 0.1 - 2.5 | ~50 | 6070 |
| Hep3B (Hepatocellular Carcinoma) | < 100 (reported) | Not widely reported | Not widely reported | Not widely reported |
Note: The IC50 value for this compound is based on initial discovery reports and awaits independent validation. The values for standard drugs represent a range compiled from multiple independent studies.
Experimental Protocols for Independent Validation
To aid researchers in the independent validation of this compound's bioactivity, detailed protocols for standard cytotoxicity assays are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HepG2, MCF-7, Hep3B) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound or control compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow: Cytotoxicity Assay
A generalized workflow for in vitro cytotoxicity testing.
Putative Mechanism of Action: Signaling Pathway
The precise molecular mechanism underlying the cytotoxic activity of this compound is yet to be fully elucidated. Based on the known mechanisms of other decalin-containing natural products, it is hypothesized that this compound induces apoptosis. A putative signaling pathway is illustrated below. This model serves as a working hypothesis for further investigation.
A putative signaling pathway for this compound-induced apoptosis.
Further research is warranted to independently validate the cytotoxic efficacy of this compound and to elucidate its precise mechanism of action. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the cellular targets of bioactive small organic molecules using affinity reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Myceliothermophin E: A Head-to-Head Comparison with Other Natural Cytotoxic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. Natural products have historically been a rich source of inspiration and discovery in this field. This guide provides a head-to-head comparison of Myceliothermophin E, a polyketide derived from the fungus Myceliophthora thermophila, with other well-established natural cytotoxic compounds. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate the potential of this compound in future drug development endeavors.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. To provide a clear benchmark of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound alongside those of other prominent natural cytotoxic compounds: doxorubicin, paclitaxel, vincristine, and podophyllotoxin. The data is presented for commonly used cancer cell lines, allowing for a direct comparison of their cytotoxic efficacy.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| This compound | HepG2 (Hepatoblastoma) | 0.28[1] |
| Hep3B (Hepatocellular Carcinoma) | 0.41[1] | |
| A-549 (Lung Carcinoma) | 0.26[1] | |
| MCF-7 (Breast Adenocarcinoma) | 0.27[1] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | ~0.1 - 1.9 |
| A-549 (Lung Adenocarcinoma) | ~0.5 - 5.0 | |
| MCF-7 (Breast Adenocarcinoma) | ~0.1 - 2.0 | |
| Paclitaxel (Taxol) | HepG2 (Hepatoblastoma) | ~0.002 - 0.004 |
| A-549 (Lung Carcinoma) | ~0.001 - 0.007 | |
| MCF-7 (Breast Adenocarcinoma) | ~0.002 - 0.006 | |
| Vincristine | HepG2 (Hepatoblastoma) | ~0.044 |
| A-549 (Lung Carcinoma) | ~0.014 - 0.143 | |
| MCF-7 (Breast Adenocarcinoma) | ~0.006 - 21.0 | |
| Podophyllotoxin | HepG2 (Hepatocellular Carcinoma) | ~0.046 |
| A-549 (Lung Carcinoma) | ~0.004 - 4.15 | |
| MCF-7 (Breast Adenocarcinoma) | ~0.002 - 1.45 |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density, passage number, and incubation time. The values presented here are a synthesis of reported data to provide a comparative range.
Understanding the Mechanisms: Signaling Pathways in Cytotoxicity
The cytotoxic effects of many natural compounds are mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. While the specific molecular targets and signaling pathways of this compound have not yet been fully elucidated in publicly available research, we can illustrate the general pathways commonly affected by cytotoxic agents.
Apoptosis Signaling Pathway
Apoptosis is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Cell Cycle Arrest Signaling Pathway
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). This prevents cancer cells from proliferating and can ultimately trigger apoptosis. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Caption: A simplified diagram of the p53-mediated G1/S cell cycle arrest pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays used to evaluate the cytotoxic effects of natural compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A flowchart outlining the key steps of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Workflow:
Caption: A flowchart outlining the key steps of the Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Caption: A flowchart outlining the key steps for cell cycle analysis.
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compound for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
DNA Staining: Add propidium iodide (PI) solution to the cells and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Conclusion
This compound demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values comparable to or, in some cases, lower than established chemotherapeutic agents. While its precise mechanism of action remains to be fully elucidated, its strong cytotoxic profile warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for future studies aimed at unraveling the molecular targets and signaling pathways of this promising natural compound. A deeper understanding of its mechanism will be crucial for its potential development as a novel anticancer therapeutic.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Myceliothermophin E
Disclaimer: As of this writing, specific toxicological and handling data for Myceliothermophin E are not publicly available. Therefore, this guidance is based on the precautionary principle for handling novel, potent, and uncharacterized fungal metabolites. It is imperative that a thorough risk assessment be conducted by qualified personnel before any handling, storage, or disposal of this compound. This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
This compound is a fungal secondary metabolite, and as with many novel bioactive compounds, its full range of physiological effects and potential hazards are unknown. Therefore, it must be treated as a potentially hazardous substance. The following protocols are designed to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The selection of appropriate PPE depends on the specific laboratory operation being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for aerosolization) | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Single pair of nitrile gloves | - N/A |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Chemical splash goggles or a face shield worn over safety glasses- Disposable gown with tight-fitting cuffs- Double-gloving with nitrile gloves- NIOSH-approved respirator (e.g., N95 for powders) | - Head covering- Shoe covers |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, performing assays) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Face shield for larger volumes or risk of splashing- Chemical-resistant apron over lab coat |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosols or vapors may be generated |
| Waste Disposal | - Chemical splash goggles- Double nitrile gloves- Laboratory coat or disposable gown | - Face shield if splashing is a risk |
Operational and Disposal Plans
A systematic approach is essential for safely handling this compound from receipt to disposal.
Experimental Protocols: Step-by-Step Handling Guide
-
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a glove box, for all manipulations of this compound.
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting work.
-
Minimize the quantity of the compound to be handled.
-
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure (e.g., a powder-containment hood or glove box).
-
Use the smallest amount of the substance necessary for the experiment.
-
Consider using wet-handling techniques (e.g., carefully dampening the powder with a suitable, non-reactive solvent) to minimize dust generation.
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solvent to the compound to avoid splashing.
-
Conduct all solution preparations within a certified chemical fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all work surfaces and equipment immediately after use with an appropriate solvent or cleaning agent (e.g., 70% ethanol, followed by a suitable detergent).
-
All materials used for cleaning and decontamination should be disposed of as hazardous waste.
-
-
Personal Decontamination:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to protect personnel and the environment.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, contaminated absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2]
-
-
Container Labeling:
-
Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals.[2]
-
-
Final Disposal:
-
Contact your institution's EHS office for guidance on the final disposal of this uncharacterized waste.[1][2] They will arrange for proper disposal by a licensed hazardous waste disposal company. High-temperature incineration is often the recommended method for the disposal of potent pharmaceutical compounds.[3]
-
Visualized Workflow
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
